Product packaging for Cholecystokinin (26-33)(Cat. No.:CAS No. 80980-81-0)

Cholecystokinin (26-33)

Cat. No.: B12718323
CAS No.: 80980-81-0
M. Wt: 1144.3 g/mol
InChI Key: SDJPEEZPMPFEON-YRVFCXMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cholecystokinin (B1591339) (CCK) as a Neuropeptide and Hormone

Cholecystokinin (CCK) is a peptide that functions both as a hormone in the gastrointestinal system and as a neuropeptide in the central nervous system. wikipedia.orgebi.ac.uk In the digestive system, CCK is primarily secreted by enteroendocrine cells (I-cells) in the mucosal lining of the small intestine, particularly the duodenum and jejunum. wikipedia.orgpancreapedia.org Its release is triggered by the presence of fats and proteins from ingested food. ebsco.com As a hormone, CCK plays a crucial role in digestion by stimulating the pancreas to release digestive enzymes and the gallbladder to contract and release bile. wikipedia.orgpancreapedia.orgebsco.com It also inhibits gastric emptying, which helps regulate the flow of partially digested food into the small intestine. wikipedia.orgnih.gov

Beyond its digestive functions, CCK is one of the most abundant neuropeptides in the central nervous system. wikipedia.orgnih.gov It is found in high concentrations in various brain regions, including the cerebral cortex, hippocampus, and amygdala. nih.govsigmaaldrich.comthomassci.com In the brain, CCK acts as a neurotransmitter, modulating the activity of other neurotransmitters like dopamine (B1211576). sigmaaldrich.comthomassci.com Its neurological roles are diverse and include involvement in satiety, anxiety, memory processes, and pain perception. nih.govsigmaaldrich.comthomassci.com

Significance of Cholecystokinin (26-33) as a Major Bioactive Form in Brain and Periphery

The full preprohormone for cholecystokinin is a 115-amino acid peptide that is processed into several smaller, active fragments. wikipedia.orgthomassci.com These fragments vary in length, including CCK-58, CCK-33, CCK-22, and CCK-8. nih.govregionh.dkoup.com Among these, Cholecystokinin (26-33), or CCK-8, is recognized as the most potent and major form of CCK in both the brain and the periphery. sigmaaldrich.comthomassci.com

The biological activity of the various CCK peptides is attributed to their C-terminal end, with the sulfated octapeptide CCK-8 being the predominant form in the central nervous system. wikipedia.orgregionh.dk Research has shown that while various forms of CCK circulate in the plasma, CCK-8 and CCK-33 are the predominant ones. nih.gov The significance of CCK-8 lies in its high affinity for CCK receptors, particularly the CCK-A and CCK-B receptors, through which it exerts its diverse physiological effects. regionh.dk The degradation of CCK-8 has also been a subject of study, with research indicating that it is metabolized by neural membranes. nih.gov

Table 1: Major Bioactive Forms of Cholecystokinin

Form Number of Amino Acids Primary Location
CCK-58 58 Plasma nih.govregionh.dk
CCK-33 33 Plasma, Intestine nih.govoup.comtermedia.pl
CCK-22 22 Plasma nih.govregionh.dk
CCK-8 (26-33) 8 Brain, Periphery sigmaaldrich.comthomassci.comregionh.dk

Historical Perspectives in Cholecystokinin Research and Discovery

The journey to understanding cholecystokinin began in 1928 when Andrew Conway Ivy and Eric Oldberg discovered a substance in intestinal extracts that caused gallbladder contraction, which they named "cholecystokinin". pancreapedia.orgebsco.com A few years later, in 1943, another research group identified a hormone they called "pancreozymin" for its ability to stimulate pancreatic enzyme secretion. wikipedia.org It was later determined that cholecystokinin and pancreozymin were, in fact, the same hormone. wikipedia.org

For a significant period, CCK was primarily considered a gut hormone. ebsco.com A major breakthrough occurred in the 1970s when it was discovered that CCK was also present in the brain, establishing its role as a neuropeptide. nih.gov In 1968, Swedish biochemists J. Erik Jorpes and Viktor Mutt successfully determined the amino acid sequence of porcine cholecystokinin, revealing it to be a peptide of 33 amino acids. wikipedia.org Subsequent research led to the identification of various molecular forms of CCK, including the highly potent octapeptide fragment, CCK-8. nih.govnih.gov

Table 2: Timeline of Key Discoveries in Cholecystokinin Research

Year Discovery Researchers
1928 Discovery of a gallbladder-contracting substance named cholecystokinin. pancreapedia.orgebsco.com A.C. Ivy and E. Oldberg
1943 Discovery of "pancreozymin," a hormone stimulating pancreatic secretion. wikipedia.org A.A. Harper and H.S. Raper
1968 Determination of the amino acid sequence of porcine cholecystokinin (CCK-33). wikipedia.org J.E. Jorpes and V. Mutt
Late 1970s Discovery of CCK in the vertebrate brain, establishing it as a neuropeptide. nih.gov Vanderhaeghen et al.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H61N9O17S3 B12718323 Cholecystokinin (26-33) CAS No. 80980-81-0

Properties

CAS No.

80980-81-0

Molecular Formula

C49H61N9O17S3

Molecular Weight

1144.3 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C49H61N9O17S3/c1-76-18-16-34(54-46(67)36(56-43(64)32(50)23-41(60)61)20-28-12-14-30(15-13-28)75-78(72,73)74)44(65)52-26-40(59)53-37(22-29-25-51-33-11-7-6-10-31(29)33)47(68)55-35(17-19-77-2)45(66)57-38(24-42(62)63)48(69)58-39(49(70)71)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,51H,16-24,26,50H2,1-2H3,(H,52,65)(H,53,59)(H,54,67)(H,55,68)(H,56,64)(H,57,66)(H,58,69)(H,60,61)(H,62,63)(H,70,71)(H,72,73,74)/t32-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

SDJPEEZPMPFEON-YRVFCXMDSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Molecular Biology and Biochemistry of Cholecystokinin 26 33

Biosynthesis and Post-Translational Processing of Procholecystokinin

The journey from the initial gene product to the biologically active CCK-8 involves a cascade of enzymatic modifications within the regulated secretory pathway. These modifications include tyrosine sulfation, endoproteolytic cleavages, carboxypeptidase trimming, and C-terminal amidation.

Endoproteolytic Cleavage Pathways

The conversion of pro-CCK to its various active forms, including CCK-8, is accomplished through a series of endoproteolytic cleavages at specific mono- and dibasic sites. This process is tissue-specific, leading to different major forms of CCK in different locations. For instance, the brain primarily produces CCK-8, whereas peripheral tissues produce larger forms like CCK-58.

Evidence suggests that these cleavages occur in a specific, sequential order and may follow parallel pathways. For example, CCK-58 can be cleaved to generate both CCK-33 and CCK-22, and CCK-8 is likely derived from the further cleavage of CCK-33. The enzymes responsible for these cleavages are prohormone convertases (PCs), such as PC1 and PC2. Studies have shown that PC1 is likely involved in the production of CCK-8, while PC2 and PC5 may be more involved in generating CCK-22.

Trimming by Carboxypeptidases and C-Terminal Amidation

Following endoproteolytic cleavage, the resulting peptide intermediates undergo further processing. Carboxypeptidases, such as Carboxypeptidase E, trim basic residues from the C-terminus of the peptide. This trimming is a prerequisite for the final and essential step of C-terminal amidation.

The amidation process is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM) and involves the conversion of a C-terminal glycine (B1666218) residue into an amide group. This amidation is crucial for the biological activity of CCK peptides. Disruption of the cleavage site preceding the amidation signal can completely block the production of amidated products.

Tissue-Specific Processing and Isoform Heterogeneity

The differential expression and activity of processing enzymes in various tissues lead to a significant heterogeneity of CCK isoforms. The gastrointestinal tract, for example, contains a mixture of larger CCK forms such as CCK-58, CCK-39, and CCK-33, in addition to CCK-8. In contrast, the brain predominantly contains the smaller CCK-8 form, which functions as a neurotransmitter. This tissue-specific processing ensures that the appropriate forms of CCK are available to fulfill their distinct physiological roles in different parts of the body.

Enzymatic Degradation and Inactivation Pathways of Cholecystokinin (B1591339) (26-33)

The biological actions of CCK-8 are terminated by enzymatic degradation. In the brain, this inactivation is primarily carried out by a specific serine endopeptidase.

Characterization of Serine Endopeptidase Activity in the Brain

Research has identified a serine endopeptidase as the major enzyme responsible for inactivating endogenous CCK-8 in the brain. Studies using rat and human cerebral cortex slices have shown that a significant portion of released CCK-8 is rapidly degraded. This degradation can be prevented by serine protease inhibitors.

Identification of Specific Cleavage Sites and Major Metabolites

The enzymatic breakdown of CCK-8 is a complex process involving multiple cleavage sites, leading to a variety of metabolites. The degradation primarily occurs in plasma and across several vascular beds, including those of the kidney, liver, brain, and gut. nih.gov The liver, in particular, is a major site of CCK-8 metabolism, where it undergoes extensive breakdown following hepatic extraction. nih.gov

In vitro studies using human and rat plasma have been instrumental in identifying the products of CCK-8 degradation. High-pressure liquid chromatography (HPLC) has been employed to separate and identify the resulting peptide fragments. nih.gov A significant metabolite identified is the CCK tetrapeptide (CCK-4), which corresponds to the C-terminal portion of CCK-8. nih.gov The generation of this fragment points to cleavage events occurring at the N-terminal side of the peptide.

The degradation of CCK-8 is not a single-rate process, suggesting the involvement of multiple enzymatic systems. nih.gov The sulfated form of CCK-8, which is the predominant biologically active form, is degraded more slowly than its unsulfated counterpart in plasma. nih.gov This indicates that the sulfate (B86663) group on the tyrosine residue may offer some protection against enzymatic cleavage.

While larger forms of cholecystokinin, such as CCK-33, are processed to yield CCK-8, this is a biosynthetic step rather than a catabolic one. nih.gov The catabolism specifically refers to the breakdown of the CCK-8 molecule itself into smaller fragments.

Table 1: Major Metabolites of Cholecystokinin (26-33) Catabolism

Metabolite Parent Compound Implied Cleavage Site(s)
CCK-4 (Trp-Met-Asp-Phe-NH₂) Cholecystokinin (26-33) Cleavage between Met and Gly

This table is interactive and can be sorted by column.

Role of Aminopeptidases and Neprilysin in Peptide Catabolism

The catabolism of Cholecystokinin (26-33) is predominantly carried out by specific peptidases, with aminopeptidases and neprilysin playing crucial roles.

Aminopeptidases: A major pathway for the inactivation of CCK-8 involves the sequential removal of amino acids from the N-terminus, a process mediated by aminopeptidases. nih.gov The significant role of these enzymes is evidenced by the fact that aminopeptidase (B13392206) inhibitors, such as bestatin (B1682670) and puromycin, can inhibit the cleavage of CCK-8 in plasma. nih.gov This enzymatic action leads to the formation of N-terminally truncated fragments. The initial cleavage likely occurs at the Asp-Tyr bond, leading to the release of the N-terminal aspartate residue.

The combined actions of aminopeptidases and neprilysin ensure the rapid and efficient degradation of CCK-8, which is essential for the precise temporal control of its physiological effects. The susceptibility of CCK-8 to these peptidases results in a short plasma half-life. nih.gov

Table 2: Key Enzymes in Cholecystokinin (26-33) Catabolism

Enzyme Class Specific Enzyme(s) Type of Cleavage Effect on CCK (26-33)
Aminopeptidases Aminopeptidase A Exopeptidase (N-terminal) Sequential removal of N-terminal amino acids
Metalloproteases Neprilysin (NEP) Endopeptidase Cleavage of internal peptide bonds

This table is interactive and can be sorted by column.

Cholecystokinin Receptor Systems and Ligand Interactions

Cholecystokinin (B1591339) Receptor Subtypes (CCK1R and CCK2R)

CCK1R and CCK2R, formerly known as CCK-A (alimentary) and CCK-B (brain) respectively, are the two subtypes of cholecystokinin receptors. 7tmantibodies.com CCK1R has a high affinity for sulfated CCK peptides, while showing a 500- to 1,000-fold lower affinity for non-sulfated CCK and gastrin. nih.govfrontiersin.org In contrast, CCK2R binds with high affinity to both sulfated and non-sulfated CCK and gastrin, as it recognizes the common C-terminal tetrapeptide-amide sequence. nih.gov7tmantibodies.comnih.gov

The distinct physiological functions modulated by CCK1R and CCK2R are largely determined by their differential expression throughout the body. CCK1R is predominantly found in peripheral tissues, particularly within the gastrointestinal system, while CCK2R is the primary subtype in the central nervous system. wikipedia.orgsemanticscholar.orgresearchgate.net

CCK1R is highly expressed in organs such as the pancreas and gallbladder, where it is involved in stimulating pancreatic secretion and gallbladder contraction. nih.govnih.gov It is also found in the gastrointestinal tract, peripheral nervous system, and specific brain regions like the area postrema, the nucleus tractus solitarius, and the hypothalamus. nih.govsemanticscholar.org

CCK2R is abundantly expressed in the brain, especially in the cortex, limbic structures (including the amygdala and hippocampus), and the nucleus accumbens, where it plays a role in regulating anxiety, memory, and nociception. nih.govwikipedia.orgcdnsciencepub.com It is also expressed in the stomach, where it mediates gastric acid secretion. nih.gov

Table 1: Primary Distribution of Cholecystokinin Receptor Subtypes

Receptor SubtypePrimary LocationsKey Associated Functions
CCK1R Pancreas, Gallbladder, Gastrointestinal Tract, Vagal AfferentsPancreatic enzyme secretion, Gallbladder contraction, Satiety signaling
CCK2R Central Nervous System (Cortex, Hippocampus, Amygdala), StomachAnxiety, Memory, Gastric acid secretion

The binding pocket in CCK1R is uniquely adapted to recognize and bind the sulfated tyrosine (TYS) residue of CCK peptides. This pocket features positively charged and polar residues, such as Arginine (R197) and Asparagine (N98), which form hydrogen bonds with the negatively charged sulfonic acid group of the TYS. nih.govresearchgate.net This electrostatic interaction is a critical determinant of high-affinity binding to CCK1R. researchgate.net

Conversely, the corresponding TYS-binding pocket in CCK2R is wider, more hydrophobic, and more accessible to the solvent. nih.gov It is formed by residues including Proline (P114), Phenylalanine (F120), and Glutamine (Q204). researchgate.net The absence of the key charged residues found in CCK1R explains why CCK2R does not discriminate between sulfated and non-sulfated ligands. nih.govnih.gov

Ligand Binding Mechanisms of Cholecystokinin (26-33)

The interaction of Cholecystokinin (26-33), also known as CCK-8, with its receptors is a dynamic process involving conformational changes in both the ligand and the receptor, governed by specific molecular interactions.

In solution, Cholecystokinin (26-33) preferentially exists in folded conformations, characterized by beta and gamma turns. nih.gov Upon binding, the peptide adopts an extended conformation, allowing its C-terminal end to insert deeply into the transmembrane core of the receptor, while the N-terminus is oriented towards the extracellular space. plos.org The entire peptide engages the receptor through a series of electrostatic and hydrophobic interactions involving residues from the extracellular loops and transmembrane helices. researchgate.net This binding event induces conformational changes in the receptor, which are essential for its activation and subsequent G protein coupling. nih.govresearchgate.net

The high-affinity and selective binding of Cholecystokinin (26-33) to CCK1R is critically dependent on the recognition of its sulfated tyrosine residue. 7tmantibodies.comnih.gov This recognition is mediated by specific amino acids within the CCK1R binding pocket. Structural and mutagenesis studies have identified two key residues: Asparagine at position 98 (N98) and Arginine at position 197 (R197) in the second extracellular loop (ECL2). researchgate.net These residues form specific hydrogen bonds with the sulfonic acid group of the sulfated tyrosine, anchoring the ligand in the binding pocket. researchgate.net Mutations of these residues have been shown to virtually eliminate the high-affinity binding of sulfated CCK-8, confirming their essential role. nih.gov

Table 2: Key Residues in CCK1R for Sulfated Tyrosine Recognition

ResidueLocationInteraction with Sulfated Tyrosine
N98 Transmembrane Helix 2Forms hydrogen bond with sulfonic acid group
R197 Extracellular Loop 2Forms hydrogen bond with sulfonic acid group

In contrast to CCK1R, the CCK2R's interaction with its ligands is primarily dependent on the C-terminal tetrapeptide-amide sequence, Trp-Met-Asp-Phe-NH2. nih.gov7tmantibodies.com This sequence is common to both cholecystokinin and gastrin peptides, which explains why CCK2R binds both ligands with similarly high affinity. 7tmantibodies.comfrontiersin.org The receptor does not require the sulfated tyrosine for high-affinity binding, as its binding pocket lacks the specific electrostatic features necessary for its recognition. nih.govtansobio.com Therefore, the minimal requirement for CCK2R activation is this conserved C-terminal fragment. nih.gov

Distinct Docking Mechanisms at CCK1R and CCK2R

The binding of Cholecystokinin (26-33) to its two primary receptors, the Cholecystokinin-1 Receptor (CCK1R) and the Cholecystokinin-2 Receptor (CCK2R), is characterized by distinct molecular mechanisms that underpin their differential physiological roles. While both receptors are activated by CCK-8, their ligand recognition properties differ significantly.

The CCK1R demonstrates a stringent requirement for the entire C-terminal heptapeptide-amide of CCK-8, which includes the sulfated tyrosine residue, for high-affinity binding. guidetopharmacology.orgnih.gov In contrast, the CCK2R's binding pharmacophore is contained within the C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH2), a sequence shared by both cholecystokinin and gastrin. frontiersin.org This fundamental difference in pharmacophore recognition dictates the higher affinity of sulfated CCK-8 for CCK1R.

Structural and molecular modeling studies have further elucidated these distinct docking modes. For the CCK1R, photoaffinity labeling studies suggest that the peptide ligand binds primarily to the extracellular loops and the N-terminal tail of the receptor. This indicates a more superficial interaction with the extracellular domains of the receptor.

Conversely, at the CCK2R, it is proposed that the C-terminal end of the peptide ligand docks deeper within the transmembrane helical bundle. Both receptor subtypes possess a small-molecule binding site located within the intramembranous helical bundle, which is separate from the orthosteric peptide-binding site. Furthermore, recent research suggests a dynamic interaction at the CCK1R, where CCK-8 may adopt multiple "poses," transitioning between a superficial engagement and a deeper pose that is likely necessary for G protein activation. This contrasts with the CCK2R, where the peptide can more readily engage with the deeper binding pocket.

Structure-Activity Relationship (SAR) of Cholecystokinin (26-33) and Analogues

The biological activity of Cholecystokinin (26-33) and its analogues is intimately linked to their chemical structure. Extensive research into the structure-activity relationship (SAR) has identified key amino acid residues and modifications that govern receptor affinity, efficacy, and selectivity.

Essential Amino Acid Residues for Receptor Affinity and Efficacy

The C-terminal octapeptide of cholecystokinin, CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2), contains the essential residues for biological activity. The C-terminal tetrapeptide, Trp-Met-Asp-Phe-NH2, is the minimal fragment required for binding and activation of the CCK2R.

For the CCK1R, the sulfated tyrosine at position 27 is of paramount importance for high-affinity binding. Additionally, the aspartate residue at the N-terminus of CCK-8 and the phenylalanine at the C-terminus are crucial for receptor interaction. Modifications to the methionine residues at positions 28 and 31 have been explored to enhance stability and selectivity. For instance, replacement of Met31 with residues like phenylalanine or alanine (B10760859) has been shown to increase specificity for central receptors. nih.gov Conversely, introducing a negatively charged residue like glutamic acid at this position can prevent binding to both receptor subtypes. nih.gov

PositionAmino Acid in CCK-8Role in Receptor Interaction
26AspContributes to CCK1R affinity.
27Tyr(SO3H)Crucial for high-affinity binding to CCK1R.
28MetContributes to overall binding.
29GlyProvides conformational flexibility.
30TrpEssential for CCK2R binding.
31MetModifications can alter selectivity.
32AspImportant for CCK2R interaction.
33Phe-NH2Essential for binding to both receptors.

Impact of Sulfation on Receptor Selectivity and Potency

The sulfation of the tyrosine residue at position 27 is a critical determinant of receptor selectivity and potency for Cholecystokinin (26-33). The presence of the sulfate (B86663) group dramatically increases the affinity and potency of CCK-8 at the CCK1R, with sulfated CCK-8 exhibiting a 500- to 1000-fold higher selectivity for CCK1R over CCK2R. physiology.org This high selectivity is attributed to specific interactions between the negatively charged sulfate group and positively charged residues within the CCK1R binding pocket. Recent cryo-electron microscopy studies have identified Arg197 in the second extracellular loop (ECL2) of CCK1R as a key residue responsible for this selective high-affinity binding of sulfated CCK. nih.govnih.gov

In stark contrast, the CCK2R displays a much lower degree of discrimination between sulfated and non-sulfated forms of CCK-8. nih.govresearchgate.net While sulfation does increase the affinity of CCK-8 for CCK2R to some extent, both the sulfated and non-sulfated peptides can bind to and activate this receptor with high affinity. nih.govatsbio.com This suggests that the binding pocket of CCK2R is less reliant on the electrostatic interaction with the sulfate group for high-affinity ligand recognition.

LigandCCK1R AffinityCCK2R AffinitySelectivity
Sulfated CCK-8HighHighCCK1R selective
Non-sulfated CCK-8LowHighCCK2R selective

Rational Design and Synthesis of Peptidomimetics and Non-peptide Ligands

The understanding of the structure-activity relationships of CCK-8 has paved the way for the rational design and synthesis of peptidomimetics and non-peptide ligands with improved pharmacological properties, such as enhanced stability, receptor selectivity, and bioavailability.

To overcome the conformational flexibility of the linear CCK-8 peptide and to enhance receptor specificity, cyclic peptide analogues have been designed and synthesized. Cyclization is a well-established strategy to constrain the peptide backbone, which can lock the peptide into a bioactive conformation that is more favorable for binding to a specific receptor subtype.

For example, new constrained cyclic pseudopeptide CCK-B agonists have been developed based on the conformational characteristics of a potent and selective linear CCK-B agonist. nih.govresearchgate.netacs.org These macrocyclic constrained analogues of CCK-4 have demonstrated agonist properties and serve as valuable leads for the development of non-peptide CCK-B agonists. nih.govresearchgate.netacs.org One such compound, 8b (N-(cycloamido)-alpha-Me(R)Trp-[(2S)-2-amino-9-((cycloamido)carbonyl)nonanoyl]-Asp-Phe-NH2), exhibited a high affinity for the CCK-B receptor with good selectivity over the CCK-A receptor. nih.govacs.org

Peptoids, or N-substituted glycines, are a class of peptide mimics that are resistant to proteolytic degradation. The development of peptoid-based antagonists for cholecystokinin receptors has been an active area of research. These compounds are designed to mimic the key pharmacophoric features of the endogenous ligand while offering improved stability.

Several novel CCK receptor ligands with varying degrees of receptor selectivity have been characterized. nih.gov For instance, the dipeptoid PD 135666 has been evaluated as a CCK receptor antagonist. nih.gov The design of non-peptidic antagonists has also been a successful strategy. For example, benzodiazepine (B76468) derivatives have been identified as potent and selective antagonists for both CCK1R and CCK2R. These non-peptide ligands interact with the allosteric binding site within the transmembrane domain of the receptors.

Development of Allosteric Modulators of CCK1R

The development of allosteric modulators for the cholecystokinin 1 receptor (CCK1R) has emerged as a promising therapeutic strategy, particularly for conditions such as obesity. nih.govresearchgate.net This approach seeks to overcome the limitations of traditional orthosteric agonists, which, despite showing efficacy in reducing meal size, have not achieved primary endpoints in clinical trials for obesity and have raised concerns about potential side effects from long-lasting receptor activation. nih.govfrontiersin.orggenedata.com Allosteric modulators offer a more nuanced approach by binding to a site on the receptor distinct from the endogenous ligand (cholecystokinin, CCK) binding site, thereby modulating the receptor's response to its natural agonist. nih.gov

The primary focus of research has been on the discovery of positive allosteric modulators (PAMs), especially those with minimal to no intrinsic agonist activity. nih.govmdpi.com Such compounds would not activate the CCK1R on their own but would enhance the satiety signals produced by endogenously released CCK following a meal. frontiersin.orgresearchgate.net This mechanism is expected to preserve the natural spatial and temporal patterns of physiological signaling, potentially offering a safer and more effective therapeutic profile. researchgate.netfrontiersin.org Furthermore, PAMs could potentially restore normal CCK1R signaling in conditions like obesity where high membrane cholesterol levels may impair receptor function. researchgate.netresearchgate.net

High-throughput screening (HTS) has been a cornerstone in the identification of novel CCK1R allosteric modulators. nih.govresearchgate.net Researchers have established robust testing funnels and screening assays to identify promising candidates from large compound libraries. nih.govnih.gov One such effort involved screening a 360,000-compound library using a stable HEK293 cell line expressing high levels of human CCK1R. nih.gov The primary screening method utilized was an IP-One accumulation assay, which is well-suited for the Gq-coupled CCK1R. nih.govnih.gov This was followed by a series of secondary and tertiary assays to confirm activity, assess specificity, and eliminate non-specific modulators. nih.gov

These screening campaigns have successfully identified several chemical scaffolds, with a tetracyclic scaffold being particularly prominent. nih.govmdpi.com Two notable "hits" from these screens, often referred to as Hit 1 and Hit 6, demonstrated the desired pharmacological profile: they significantly enhanced CCK signaling at the CCK1R without possessing intrinsic agonist activity. nih.govmdpi.com Further investigation and analog-by-catalog expansion of this tetracyclic scaffold have been pursued to improve properties and eliminate any off-target effects. mdpi.com

One extensively characterized PAM, referred to as "Compound 1," has been shown to be a selective, weak partial agonist with robust PAM activity at the human, rat, and monkey CCK1R. frontiersin.orgresearchgate.netnih.gov This compound potentiates the action of CCK by slowing the dissociation rate (off-rate) of the bound hormone, thereby increasing its binding affinity. frontiersin.orgresearchgate.net Importantly, at concentrations where it exhibits PAM activity, Compound 1 does not stimulate CCK1R internalization, which means it can prime the receptor for an enhanced response to the physiological release of CCK. frontiersin.orgmdpi.com This activity is maintained even in high-cholesterol environments designed to mimic disease states. frontiersin.orgresearchgate.net

The detailed findings from these research efforts underscore the viability of developing allosteric modulators for the CCK1R. The identification of specific molecular scaffolds and lead compounds provides a solid foundation for future medicinal chemistry optimization and preclinical development. mdpi.com

Research Findings on CCK1R Positive Allosteric Modulators

CompoundScaffoldScreening MethodKey FindingsMechanism of Action
Hit 1 and Hit 6TetracyclicHTS with IP-One accumulation assayEnhanced CCK-stimulated intracellular calcium response. mdpi.com Possessed minimal intrinsic agonist activity. mdpi.com Shifted CCK-8 concentration-response curve to the left. mdpi.comProlonged the off-rate of CCK from the receptor. mdpi.com Demonstrated positive cooperativity with CCK. mdpi.com
Compound 1Not specifiedHigh-Throughput ScreeningSelective PAM for CCK1R over CCK2R. frontiersin.org Maintained activity in normal and high cholesterol environments. frontiersin.orgresearchgate.net Did not stimulate receptor internalization at PAM-effective concentrations. frontiersin.orgSlowed the off-rate of bound CCK, thereby increasing binding affinity. frontiersin.orgnih.gov

Summary of HTS Campaign for CCK1R PAMs

ParameterDetails
Compound Library Size362,388 compounds nih.gov
Cell LineHEK-293 cells overexpressing human CCK1R nih.gov
Primary AssayIP-One accumulation assay (detects Gq signaling) nih.govnih.gov
Assay FormatCells stimulated with an EC20 concentration of CCK to detect potentiation nih.gov
OutcomeIdentification of 45 hits with CCK1R PAM activity and minimal intrinsic agonism nih.gov
Key Scaffold IdentifiedTetracyclic nih.gov

Intracellular Signaling Cascades Mediated by Cholecystokinin 26 33

G Protein-Coupled Receptor (GPCR) Signaling Transduction

The biological actions of Cholecystokinin (B1591339) (26-33) are initiated by its binding to cholecystokinin receptors (CCKRs), which are members of the G protein-coupled receptor (GPCR) superfamily. wikipedia.org There are two primary subtypes of CCK receptors, CCKA and CCKB, which exhibit approximately 50% sequence homology. wikipedia.org The interaction of CCK-8 with these receptors induces a conformational change that facilitates the activation of intracellular heterotrimeric G proteins. The characterization of CCKRs as GPCRs was substantiated by the observation that their affinity for ligands is regulated by guanine (B1146940) nucleotides. physiology.org A notable characteristic of the cholecystokinin A receptor (CCKAR) is its capacity to engage with multiple G protein subtypes, including Gs, Gi, and Gq. researchgate.netcam.ac.uk This promiscuous coupling enables CCK-8 to initiate diverse downstream signaling pathways. Structural studies using cryo-electron microscopy have elucidated that while the CCKAR maintains a similar conformation when bound to different G proteins, the selectivity of G protein coupling is determined by conformational differences in the Gα subunits and the third intracellular loop of the receptor. researchgate.net

Activation of Phospholipase C (PLC) Pathways

A predominant signaling pathway activated by Cholecystokinin (26-33) is the Phospholipase C (PLC) cascade. Both CCK1 and CCK2 receptor subtypes are coupled to Gq/11 proteins. nih.gov Upon receptor activation, these G proteins stimulate the activity of PLC. nih.gov Activated PLC catalyzes the hydrolysis of a key membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), to generate two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govcellsignal.com The activation of PLC is a pivotal step in mediating numerous physiological effects of CCK-8. nih.govnih.gov Research across various cell models has consistently shown that CCK-8 stimulates PLC activity, an effect that can be attenuated by antiserum against the Gq/11α subunit, thereby confirming the involvement of this specific G protein. nih.gov

Role of Intracellular Calcium Mobilization

A critical downstream consequence of PLC activation by Cholecystokinin (26-33) is the mobilization of intracellular calcium ([Ca2+]i). The IP3 generated from the hydrolysis of PIP2 diffuses into the cytoplasm and binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum. This interaction triggers the release of stored calcium from the endoplasmic reticulum into the cytosol, resulting in a rapid and transient elevation of the intracellular calcium concentration. nih.govaacrjournals.org CCK-8 has been shown to elicit dose-dependent increases in [Ca2+]i in a range of cell types, including pancreatic acinar cells and neurons. nih.govnih.gov This mobilization of intracellular calcium is a fundamental signaling event that underpins many of the physiological actions of CCK-8, such as the secretion of digestive enzymes from pancreatic acini. physiology.org The rise in intracellular calcium can be attributed to both the release from internal stores and the influx of calcium from the extracellular environment. nih.gov

Downstream Kinase Activation

The initial signaling events triggered by the binding of Cholecystokinin (26-33) to its receptors culminate in the activation of various downstream protein kinases. These kinases, in turn, phosphorylate a multitude of target proteins, ultimately leading to the specific cellular response.

Cholecystokinin (26-33) is a potent activator of the Extracellular Signal-Regulated Kinase (ERK) pathway, a critical signaling cascade implicated in the regulation of cellular processes such as proliferation and differentiation. physiology.org The administration of CCK has been shown to induce the rapid activation of ERK in neurons within the nucleus tractus solitarius. nih.gov The activation of the ERK pathway by CCK-8 can occur through mechanisms that are both dependent on and independent of Protein Kinase C (PKC). nih.gov In pancreatic acinar cells, it is believed that CCK-induced ERK activation is predominantly mediated by PKC. physiology.org The ERK signaling cascade is essential for mediating some of the key physiological effects of CCK, including the suppression of food intake and the promotion of pancreatic adaptive growth. physiology.orgnih.gov

Signaling MoleculeRole in Cholecystokinin (26-33) PathwayKey Research Findings
G Proteins (Gq, Gs, Gi) Transduce the signal from the CCK receptor to intracellular effectors.The CCKA receptor demonstrates the ability to couple with Gs, Gi, and Gq, with the selectivity being dictated by the Gα subunit and the receptor's intracellular loop. researchgate.netcam.ac.uk
Phospholipase C (PLC) Catalyzes the hydrolysis of PIP2 to generate the second messengers IP3 and DAG.CCK receptors are coupled to Gq/11 proteins, which in turn activate PLC. nih.gov
Adenylate Cyclase An enzyme that produces cAMP upon stimulation.CCK-8 has been shown to stimulate the production of cAMP, which is indicative of coupling to Gs proteins. diabetesjournals.orgnih.gov
Intracellular Calcium (Ca2+) Functions as a second messenger to initiate a variety of cellular responses.CCK-8 induces a rapid and transient increase in the concentration of intracellular calcium, which is primarily released from intracellular stores. nih.govaacrjournals.org
Extracellular Signal-Regulated Kinase (ERK) A downstream kinase that is involved in cellular processes such as growth and differentiation.CCK-8 activates the ERK pathway, which is essential for physiological effects like satiety and pancreatic growth. physiology.orgnih.gov
Protein Kinase C (PKC) Activated by DAG and Ca2+, it phosphorylates a range of downstream targets.PKC is involved in the CCK-induced activation of MAP kinase and also provides a feedback inhibition mechanism on the CCK1 receptor. nih.govnih.gov

Interactions with Other Neurotransmitter Systems at the Cellular Level

Cholecystokinin (26-33), the sulfated octapeptide form of cholecystokinin (CCK-8S), exerts significant modulatory effects on the principal neurotransmitter systems in the central nervous system. Its interactions at the cellular level with the glutamatergic, GABAergic, and dopaminergic systems are complex, often involving intricate signaling cascades that fine-tune synaptic transmission and neuronal excitability. These interactions are critical for a range of physiological and behavioral processes.

CCK-8S plays a crucial role in modulating excitatory synaptic transmission by influencing presynaptic glutamate (B1630785) release. nih.gov Research has demonstrated that CCK-8S enhances the release of glutamate at various hippocampal synapses, including the perforant path-dentate gyrus, CA3-CA3, and Schaffer collateral-CA1 synapses. nih.gov This facilitation of glutamatergic transmission is mediated primarily through the activation of CCK2 receptors. nih.gov

The intracellular signaling cascade initiated by CCK-8S binding to CCK2 receptors involves the activation of phospholipase C (PLC). nih.gov PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the subsequent increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase Cγ (PKCγ). nih.gov This cascade ultimately enhances the efficacy of the glutamate release machinery.

Mechanistically, CCK-8S increases the probability of glutamate release from presynaptic terminals and augments the size of the readily releasable pool of synaptic vesicles. nih.gov This leads to a greater quantal content of glutamate released per action potential, thereby potentiating excitatory postsynaptic currents (EPSCs). nih.gov The modulation of synaptic vesicle dynamics by CCK-8S underscores its role in synaptic plasticity and the processing of information in brain regions with high densities of CCK receptors and glutamatergic synapses. nih.govresearchgate.net

Table 1: Cellular Mechanisms of CCK-8S Modulation of Glutamatergic Transmission
ParameterEffect of CCK-8SMediating ReceptorKey Signaling MoleculesImpact on Synaptic Vesicles
Glutamate ReleaseIncreaseCCK2Phospholipase C, Intracellular Ca2+, Protein Kinase CγIncreased release probability and number of readily releasable vesicles

The interaction of CCK-8S with the GABAergic system is multifaceted, leading to both inhibitory and excitatory effects on GABAergic transmission depending on the specific brain region and neuronal population. nih.govjneurosci.org In some instances, CCK-8S directly excites GABAergic interneurons, thereby increasing inhibitory input to principal neurons. For example, in the CA1 region of the hippocampus, CCK-8S can depolarize interneurons, leading to an increased frequency of inhibitory postsynaptic currents (IPSCs) in pyramidal cells. nih.gov

A significant mechanism through which CCK-8S modulates GABAergic transmission involves the endocannabinoid system. nih.gov In brain regions such as the midbrain periaqueductal gray (PAG), CCK-8S, acting via CCK1 receptors, can indirectly suppress GABA release. nih.govresearchgate.net This process is initiated by the CCK-8S-induced depolarization of neurons, which leads to an action potential-dependent release of glutamate. nih.gov This glutamate then acts on metabotropic glutamate receptor 5 (mGluR5) on postsynaptic neurons, triggering the synthesis and release of endocannabinoids. nih.gov These endocannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG), travel retrogradely to the presynaptic GABAergic terminal and activate cannabinoid type 1 (CB1) receptors. nih.govnih.gov Activation of CB1 receptors inhibits further GABA release, resulting in a disinhibition of the postsynaptic neuron. nih.govnih.gov This intricate interplay highlights a sophisticated level of synaptic modulation where CCK-8S can gate inhibitory tone through a trans-synaptic endocannabinoid-dependent mechanism.

Table 2: CCK-8S Interactions with the GABAergic System
Brain RegionEffect on GABAergic TransmissionMediating ReceptorInvolvement of EndocannabinoidsCellular Outcome
Hippocampus (CA1)EnhancementNot specifiedNoIncreased inhibitory input to pyramidal neurons
Periaqueductal Gray (PAG)InhibitionCCK1Yes (via mGluR5 and CB1)Disinhibition of postsynaptic neurons

CCK-8S is extensively co-localized with dopamine (B1211576) in midbrain neurons, particularly in the ventral tegmental area (VTA) and substantia nigra, and plays a significant role in modulating dopaminergic neurotransmission. stanford.edu The effects of CCK-8S on dopamine release are complex and receptor-dependent. In the nucleus accumbens, CCK-8S can either enhance or inhibit dopamine release depending on the subregion. nih.gov In the posterior nucleus accumbens, CCK-8S potentiates potassium-stimulated dopamine release through activation of CCKA receptors. nih.gov Conversely, in the anterior nucleus accumbens, both sulfated and unsulfated CCK-8 inhibit dopamine release via CCKB receptors. nih.gov

Furthermore, CCK-8S can influence the synthesis of dopamine. Studies have shown that CCK fragments can enhance dopamine synthesis in synaptosomal preparations from the striatum, substantia nigra, and frontal cortex. nih.gov This effect appears to be mediated by a cyclic AMP-dependent mechanism, where CCK receptor activation leads to an increase in cyclic AMP levels, which in turn stimulates dopamine synthesis. nih.gov

A notable aspect of CCK-dopamine crosstalk is the phenomenon of somatodendritic release. In VTA dopamine neurons, depolarization can trigger the release of CCK from the soma and dendrites. stanford.edunih.gov This locally released CCK can then act on GABAergic synapses terminating on the same dopamine neurons, leading to a long-term potentiation of these inhibitory inputs. stanford.edunih.gov This serves as a powerful local feedback mechanism, where the activity of dopamine neurons can self-regulate through the release of CCK, which in turn strengthens the inhibitory control over them. nih.gov

Table 3: Cellular Crosstalk between CCK-8S and the Dopaminergic System
ProcessEffect of CCK-8SBrain RegionMediating Receptor(s)Intracellular Mechanism
Dopamine ReleaseEnhancementPosterior Nucleus AccumbensCCKA-
Dopamine ReleaseInhibitionAnterior Nucleus AccumbensCCKB-
Dopamine SynthesisEnhancementStriatum, Substantia Nigra, Frontal CortexNot specifiedCyclic AMP-dependent
GABAergic Input to Dopamine NeuronsPotentiationVentral Tegmental AreaNot specifiedSomatodendritic CCK release

Physiological and Neuromodulatory Roles of Cholecystokinin 26 33 in Animal Models

Gastrointestinal System Regulation

CCK-8 is a key regulator of digestive processes, influencing pancreatic secretions, gallbladder function, intestinal movement, and gastric acid levels.

Cholecystokinin (B1591339) peptides are crucial for stimulating pancreatic enzyme secretion and promoting pancreatic growth. frontiersin.orgnih.gov In rodents, CCK-8 acts directly on CCK-A receptors located on pancreatic acinar cells to stimulate the release of digestive enzymes. nih.govphysiology.org This direct action is a primary pathway for pancreatic secretion in these animal models.

Studies in rats have demonstrated that administration of exogenous CCK leads to an increase in pancreatic DNA content and the uptake of radioactive thymidine (B127349), indicating cellular hyperplasia in acinar cells and other unidentified pancreatic cells. nih.gov This highlights the trophic, or growth-promoting, effects of CCK on the pancreas. nih.gov While the direct stimulation of acinar cells is significant in rodents, evidence also suggests the involvement of neural pathways in mediating CCK's effects on the pancreas in some species. physiology.org

The release of CCK from intestinal I-cells is stimulated by the presence of long-chain fatty acids and aromatic amino acids in the duodenum. nih.gov This nutrient-driven release ensures that pancreatic enzymes are secreted when needed for digestion.

Summary of CCK-8's Role in Pancreatic Function in Animal Models
FunctionMechanism of ActionKey Findings in Animal ModelsPrimary Receptor Type
Enzyme SecretionDirect stimulation of pancreatic acinar cellsStimulates the release of digestive enzymes. nih.govCCK-A nih.gov
Pancreatic GrowthPromotes cellular hyperplasiaIncreases pancreatic weight, DNA content, and thymidine uptake in rats. nih.govCCK-A

CCK-8 is a potent stimulator of gallbladder contraction, leading to the release of bile into the small intestine, which is essential for the digestion and absorption of fats. frontiersin.orgwikipedia.org This action is primarily mediated through CCK-A receptors. jst.go.jp

In conscious dogs, postprandial gallbladder contractions are completely inhibited by devazepide, a CCK-A receptor antagonist, demonstrating the critical role of this receptor in the physiological response to feeding. nih.gov Research in dogs has shown that CCK-8 induces gallbladder contractions through two main pathways: a direct action on CCK-A receptors on the gallbladder smooth muscle and an indirect action via CCK-A receptors on the vagal nerve, which stimulates the release of acetylcholine. nih.gov

Studies using CCK-A receptor knockout mice have further solidified the importance of this receptor. In these mice, CCK-8 failed to increase bile acid output, a measure of gallbladder contraction, whereas wild-type and heterozygous mice showed a significant response. jst.go.jp In guinea pigs, CCK-A receptors have been identified on the interstitial cells of Cajal within the gallbladder, and CCK-8-induced muscle strip contractions were significantly reduced when these cells were removed, suggesting their role in mediating the contractile response. nih.gov

CCK-8 plays a significant role in modulating gastrointestinal motility, including delaying gastric emptying and influencing intestinal contractions. frontiersin.orgnih.gov These actions help to regulate the flow of chyme from the stomach into the small intestine, ensuring adequate time for digestion and absorption.

In rats, CCK-8 has been shown to decrease gastric motility in the corpus of the stomach and delay gastric emptying. nih.gov This effect is mediated through a capsaicin-sensitive vagal afferent pathway, indicating the involvement of sensory nerves in this reflex. nih.gov Intravenous injection of CCK-8 in conscious rats significantly decreased gastric emptying by 55%. nih.gov

The effects of CCK-8 on intestinal motility can be complex, exhibiting both stimulatory and inhibitory actions. In sheep, administration of CCK-octapeptide (CCK-OP) has been observed to have biphasic effects on duodenal motility, with initial stimulation followed by a longer period of inhibition. agriculturejournals.czagriculturejournals.cz In anesthetized dogs, local administration of CCK-8 increased gastric smooth muscle contraction in a dose-dependent manner, an effect that was inhibited by atropine, suggesting a cholinergic pathway. nih.govphysiology.org

CCK-8 exerts an inhibitory influence on gastric acid secretion, a process that is important for preventing excessive acidity in the stomach and duodenum. frontiersin.orgnih.govnih.gov This effect is primarily mediated through CCK-A receptors.

Studies in dogs with chronic gastric and pancreatic fistulas have shown that CCK released in response to intestinal fat or acid has a tonic inhibitory effect on gastric acid secretion. nih.gov When L-364,718, a selective CCK-A receptor antagonist, was administered, it reversed the inhibition of gastric acid secretion caused by fat and acid in the duodenum. nih.gov Furthermore, exogenous infusion of CCK to mimic post-meal levels resulted in an inhibition of gastric acid response, which was completely abolished by the CCK-A receptor antagonist. nih.gov

The inhibitory effect of CCK on gastric acid secretion may also be mediated in part by the release of somatostatin. nih.gov

Central Nervous System Functions

Beyond its roles in the digestive tract, CCK-8 also functions as a neuromodulator in the central nervous system, particularly in the regulation of feeding behavior and satiety.

CCK-8 is a well-established satiety signal, acting to reduce food intake and promote the feeling of fullness. nih.govcambridge.org This effect is primarily mediated through the CCK-A receptor.

Peripheral administration of CCK has been shown to inhibit food intake in various animal models. nih.gov In mice, intraperitoneal administration of cholecystokinin significantly decreased food intake in wild-type and CCK-B/gastrin receptor knockout mice, but failed to do so in mice lacking the CCK-A receptor, confirming the crucial role of the CCK-A receptor in mediating this response. nih.gov

The mechanism by which CCK induces satiety is thought to involve a decrease in the rate of gastric emptying and the activation of vagal afferent neurons that transmit signals to the brain. wikipedia.org In neonatal chickens, intracerebroventricular administration of sulfated CCK-8 (CCK₈ₛ) led to a dose-dependent decrease in food intake, an effect that appears to be mediated by NMDA glutamate (B1630785) receptors. areeo.ac.ir In insects like Drosophila, a cholecystokinin-like peptide called sulfakinin (SK) has been shown to signal satiety and reduce food ingestion by negatively regulating the expression of a sugar receptor. plos.org

The Otsuka Long Evans Tokushima Fatty (OLETF) rat, which lacks CCK-A receptors, serves as a valuable animal model for studying the long-term effects of a deficient CCK satiety signal, as these rats exhibit hyperphagia and develop obesity. nih.gov

Impact of CCK-8 on Feeding Behavior in Animal Models
Animal ModelAdministration RouteEffect on Food IntakeMediating Receptor/Pathway
Mice (Wild-type)IntraperitonealDecrease nih.govCCK-A receptor nih.gov
Mice (CCK-A receptor knockout)IntraperitonealNo change nih.govN/A
Rats (OLETF - lack CCK-A receptors)N/A (genetic model)Hyperphagia nih.govAbsence of CCK-A receptor signaling nih.gov
Neonatal ChickensIntracerebroventricularDose-dependent decrease areeo.ac.irNMDA glutamate receptors areeo.ac.ir
DrosophilaN/A (endogenous peptide)Decrease plos.orgSulfakinin (CCK-like peptide) signaling plos.org

Modulation of Anxiety-Related Behaviors

Cholecystokinin (26-33), also known as CCK-8, has been extensively studied for its role in modulating anxiety-related behaviors in various animal models. The prevailing evidence indicates that CCK-8, primarily through its interaction with CCK-B receptors, exerts anxiogenic (anxiety-producing) effects. nih.gov This action is particularly prominent in brain regions associated with fear and anxiety, such as the amygdala. nih.govopenaccesspub.org

The administration of CCK agonists, including CCK-8 and the related peptide CCK-4, has been shown to induce anxiety-like behaviors across a range of rodent models. nih.govovid.com These behaviors are often assessed using standardized tests such as the elevated plus-maze (EPM) and the light/dark box test. In the EPM, for instance, treatment with non-selective CCK agonists like CCK-8 and caerulein (B1668201) has been reported to be anxiogenic in both rats and mice. nih.gov This is characterized by a decrease in the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze. Similarly, in the light/dark box test, CCK-8 infusion in control rats led to decreased exploration time and distance traveled in the light compartment, consistent with an anxiogenic effect. researchgate.net

The anxiogenic effects of CCK peptides are believed to be mediated predominantly by the CCK-B receptor subtype. ovid.com This is supported by findings that CCK-B receptor antagonists can block the anxiety-inducing effects of CCK agonists. nih.govovid.com For example, the CCK-B antagonist L-365,260 has been shown to block panic attacks induced by CCK-4. nih.gov Furthermore, studies have demonstrated that rats exhibiting higher levels of anxiety-like behavior also show an increased density of CCK-2 (a subtype of CCK-B) receptors in forebrain structures.

It is important to note that the effects of CCK receptor manipulations are often most apparent under conditions of heightened arousal or stress, suggesting that CCK acts as a neuromodulator in "potentiated" behavioral states rather than under baseline conditions. nih.gov While the anxiogenic role of CCK-B receptors is well-documented, there is currently less evidence to suggest a significant involvement of CCK-A receptors in the acute modulation of anxiety. nih.gov

Table 1: Effects of Cholecystokinin (26-33) on Anxiety-Related Behaviors in Animal Models
Animal ModelBehavioral TestEffect of CCK-8 AdministrationPrimary Receptor Involved
Rats and MiceElevated Plus-Maze (EPM)Anxiogenic (decreased exploration of open arms)CCK-B
RatsLight/Dark Box TestAnxiogenic (decreased time and activity in light compartment)CCK-B
RatsOpen Field TestDecreased explorationCCK-B

Impact on Memory and Learning Processes

Cholecystokinin (26-33), or CCK-8, has been shown to influence memory and learning processes, although its precise role can be complex and dependent on the specific context, such as the presence of stress. Research in animal models has demonstrated that CCK-8 can have both enhancing and impairing effects on cognitive function.

One area of investigation has been the role of CCK-8 in fear-motivated learning and memory. The administration of CCK receptor agonists has been found to support the acquisition and retention of fear memories. This suggests that the CCK system, particularly through the CCK-B receptor, is involved in the processes of learning and remembering aversive events. Pharmacological studies have further implicated the CCK-B receptor in mediating these effects.

In the context of spatial memory, studies have yielded interesting results regarding the interaction between CCK-8 and stress. For instance, in rats subjected to chronic restraint stress, a model known to impair spatial memory, the administration of sulfated CCK-8 (CCK-8S) was found to mitigate these deficits. nih.gov In the Morris water maze, a standard test for spatial learning and memory, stressed rats that received CCK-8S showed improved performance, with their memory retention being comparable to that of non-stressed control animals. nih.gov This suggests that high levels of CCK-8S during periods of stress may have a compensatory or protective effect on cognitive function. nih.gov

The mechanisms underlying these effects on memory are thought to involve the modulation of synaptic plasticity in brain regions critical for learning and memory, such as the hippocampus.

Neuromodulation and Synaptic Plasticity in Specific Brain Regions

Hippocampal Glutamate Release Modulation

Cholecystokinin (26-33) has been shown to modulate the release of glutamate, the primary excitatory neurotransmitter in the brain, within the hippocampus. This modulation is a key mechanism through which CCK-8 influences synaptic plasticity, a cellular process underlying learning and memory. Specifically, CCK-8 can enhance glutamatergic transmission at synapses in the hippocampus. This excitatory effect has been observed at the perforant path-dentate gyrus (DG) granule cell synapses, as well as at the Schaffer collateral-CA1 synapses. nih.gov By increasing the release of glutamate, CCK-8 can strengthen synaptic connections, a process that is fundamental to the formation of memories.

GABAergic Interneuron Activity in the Hippocampus

In addition to its effects on glutamate, Cholecystokinin (26-33) also plays a crucial role in modulating the activity of GABAergic interneurons in the hippocampus. GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the brain. CCKergic neurons often co-express GABA and are a significant population of inhibitory interneurons. The activation of these CCK-containing interneurons can lead to the release of GABA, which in turn inhibits the activity of principal neurons. This inhibitory action is critical for shaping the temporal dynamics of neuronal firing and for generating and stabilizing rhythmic synchronous network activity, such as gamma oscillations, which are important for cognitive processes.

Corticostriatal Transmission and Spike-Timing-Dependent Plasticity

The influence of Cholecystokinin (26-33) extends to the corticostriatal pathway, which connects the cerebral cortex and the striatum and is vital for motor control, learning, and decision-making. In this circuit, CCK-8 can modulate synaptic transmission and plasticity. Spike-timing-dependent plasticity (STDP) is a form of synaptic plasticity where the temporal order of pre- and postsynaptic action potentials determines the direction of synaptic strength change (i.e., strengthening or weakening). CCK-8 has been shown to influence STDP at corticostriatal synapses, thereby affecting the flow of information and the refinement of neural circuits in this pathway.

Actions in Midbrain Periaqueductal Gray (PAG)

The periaqueductal gray (PAG) is a midbrain region that plays a critical role in the processing of pain, fear, and anxiety. Cholecystokinin (26-33) is present in the PAG and is involved in modulating its functions. explorationpub.com The CCK-2 receptor, in particular, is thought to mediate the anxiogenic effects of CCK within this structure and may also be involved in anxiety-induced hyperalgesia (increased sensitivity to pain). explorationpub.com By acting on the PAG, CCK-8 can influence defensive and emotional states, integrating aversive memories and contributing to the expression of fear and anxiety-related behaviors. explorationpub.com

Table 2: Neuromodulatory Roles of Cholecystokinin (26-33)
Brain RegionEffectFunctional Implication
HippocampusModulation of glutamate releaseLearning and memory formation
HippocampusModulation of GABAergic interneuron activityRegulation of network oscillations and cognitive processes
Corticostriatal PathwayModulation of synaptic transmission and spike-timing-dependent plasticityMotor control, learning, and decision-making
Periaqueductal Gray (PAG)Modulation of neuronal activityProcessing of pain, fear, and anxiety

Interplay within the Gut-Brain Axis

The gut-brain axis is a complex bidirectional communication network essential for maintaining metabolic homeostasis. phoenixpeptide.com CCK-8 is a key signaling molecule within this axis, relaying information about the nutritional status of the gut to the central nervous system.

Neurohumoral Communication Pathways and Enteroendocrine Cell Contribution

The primary source of circulating CCK-8 is the enteroendocrine I-cells, which are concentrated in the mucosal lining of the duodenum and jejunum, the initial segments of the small intestine. nih.govnih.govclevelandclinic.org The release of CCK-8 is triggered by the presence of nutrients, particularly fats and proteins, in the intestinal lumen. nih.govnih.gov

Once secreted, CCK-8 acts as a neurohumoral messenger through several pathways:

Endocrine action: It enters the bloodstream and travels to distant target organs.

Paracrine action: It acts locally on adjacent cells, most notably on the terminals of vagal afferent neurons. drugbank.com

This paracrine signaling is a critical component of the gut-brain axis. Enteroendocrine I-cells are situated in close proximity to the vagal afferent terminals within the intestinal wall, allowing for rapid communication. drugbank.com This anatomical arrangement forms the basis for how nutrient information is quickly translated into neural signals that regulate digestive processes and feeding behavior. drugbank.com

Vagal Afferent Signaling Mechanisms and Integration

Vagal afferent neurons are a primary target for CCK-8 and serve as a direct link between the gut and the brainstem. tocris.com These neurons express a high density of CCK1 receptors on their peripheral terminals in the GI tract and their central terminals in the brain. drugbank.comwikipedia.orgabcam.com

The binding of CCK-8 to these CCK1 receptors initiates a cascade of events:

Depolarization and Action Potential Generation: Activation of CCK1 receptors on peripheral vagal terminals triggers depolarization, leading to the generation of action potentials. biosynth.com

Signal Transmission to the Brainstem: These action potentials travel along the vagus nerve to the nucleus of the solitary tract (NTS) in the caudal brainstem. biosynth.comresearchgate.net The NTS is the primary integration site for visceral sensory information.

Central Integration: Within the NTS, CCK-8 also acts on the central terminals of vagal afferents, increasing the release of the excitatory neurotransmitter glutamate. researchgate.netnih.gov This enhances the signal transmission to second-order neurons in the NTS, further integrating the satiety signal. biosynth.comnih.gov

Studies in unilaterally nodosectomized rats (where the nodose ganglion, containing the cell bodies of vagal afferents, is removed on one side) have shown a significant reduction in CCK-8 binding sites in the NTS on the same side, providing strong evidence that these receptors are located on the terminals of vagal afferent neurons. tocris.com However, research also indicates that CCK-8's effects in the NTS are not exclusively dependent on vagal afferents, suggesting that non-vagal synapses are also involved. nih.govsigmaaldrich.com

Influence on Energy Homeostasis and Glucose Utilization

CCK-8 is a potent short-term satiety factor that plays a significant role in the regulation of food intake and energy balance. phoenixpeptide.commdpi.com Its action on vagal afferents is a key mechanism for terminating meals. By signaling the presence of nutrients in the gut, CCK-8 induces feelings of fullness, leading to a reduction in meal size. researchgate.netmdpi.com Studies in sheep have shown that central administration of CCK-8 can reduce feeding over extended periods, potentially leading to a negative energy balance. mdpi.com

Beyond satiety, CCK-8 influences glucose homeostasis through several mechanisms:

Stimulation of Insulin (B600854) Secretion: CCK-8 is a potent stimulus for insulin release from pancreatic β-cells, an effect mediated by the CCK1 receptor. clinicaltrials.gov This action is glucose-dependent, meaning CCK-8 enhances insulin secretion in the presence of elevated glucose levels. clinicaltrials.govnih.gov

Improved Glucose Tolerance: By enhancing insulin secretion, CCK-8 contributes to lower postprandial glucose levels. clinicaltrials.govnih.gov In high-fat-fed mice, novel hybrid peptides combining CCK-8 and GLP-1 analogues have been shown to significantly improve glucose tolerance and insulin sensitivity. researchgate.net

Delayed Gastric Emptying: CCK-8 slows the rate at which food leaves the stomach, thereby regulating the flow of nutrients into the small intestine and preventing rapid spikes in blood glucose after a meal.

While CCK-8 knockout mice have shown enhanced insulin sensitivity, they can become glucose intolerant on a high-fat diet due to deficient insulin secretion, highlighting the peptide's crucial role in matching insulin release to metabolic demand. clinicaltrials.gov

Table 1: Effects of Cholecystokinin (26-33) on Gut-Brain Axis and Energy Homeostasis

AspectKey Findings in Animal ModelsPrimary MechanismReferences
Satiety Regulation Reduces meal size and duration of feeding.Activation of CCK1 receptors on vagal afferent neurons, signaling to the NTS. researchgate.netmdpi.com
Glucose Homeostasis Lowers postprandial glucose levels and improves glucose tolerance.Stimulates glucose-dependent insulin secretion; delays gastric emptying. clinicaltrials.govnih.gov
Insulin Secretion Potently stimulates insulin release from pancreatic β-cells.Direct action on CCK1 receptors on β-cells. clinicaltrials.govnih.gov

Renal and Other Endocrine System Modulations

In addition to its central role in digestion and satiety, CCK-8 exerts influence over the renal system and the secretion of other key metabolic hormones.

Natriuretic Effects and Body Fluid Homeostasis

Emerging evidence suggests that CCK peptides may function as natriuretic peptides, contributing to the regulation of body fluid and blood pressure homeostasis. drugbank.com CCK is expressed in cortical and medullary kidney cells, indicating a potential for direct renal action. plos.org The peptide has been shown to have a role in regulating water intake behavior. Direct injection of CCK-8 into the subfornical organ (SFO), a key brain region for monitoring body fluid conditions, decreases water intake in water-depleted animal models. This suggests an inhibitory role in thirst regulation. While the precise mechanisms are still under investigation, this function aligns with a broader role in maintaining body fluid balance.

Regulation of Calcitonin, Insulin, and Glucagon (B607659) Secretion

CCK-8 significantly modulates the secretion of several critical hormones from various endocrine glands.

Calcitonin: CCK peptides stimulate the secretion of calcitonin from thyroid C-cells. plos.org Studies using perfused canine thyroid lobes demonstrated that peptides containing the active C-terminal portion of CCK, including CCK-8, induce a dose-dependent increase in calcitonin release. This suggests that CCK may act as a local modulator of calcitonin secretion within the thyroid gland.

Insulin and Glucagon: CCK-8 has a well-established role in regulating pancreatic islet hormone secretion.

Insulin: As previously noted, CCK-8 is a potent stimulator of insulin secretion. In dogs, intravenous infusion of CCK-8 leads to increased plasma insulin concentrations. This effect is also observed in rats, where CCK enhances both glucose- and arginine-induced insulin secretion. nih.gov

Glucagon: CCK-8 also stimulates the secretion of glucagon from pancreatic α-cells. In dogs, CCK-8 infusion elevates peripheral plasma glucagon levels. Similarly, in rats, CCK-8 stimulates arginine-induced glucagon secretion. nih.gov

The dual stimulation of both insulin and glucagon suggests a complex regulatory role for CCK-8 in nutrient metabolism, coordinating the body's response to the influx of amino acids and other nutrients.

Table 2: Endocrine Modulations by Cholecystokinin (26-33)

HormoneEffect of CCK-8Animal ModelReferences
Calcitonin Stimulates secretionDog
Insulin Stimulates secretion (glucose-dependent)Dog, Rat, Mouse clinicaltrials.govnih.gov
Glucagon Stimulates secretionDog, Rat nih.gov

Advanced Research Methodologies for Cholecystokinin 26 33 Studies

In Vitro and Ex Vivo Experimental Models

In vitro and ex vivo models provide controlled environments to study the direct effects of Cholecystokinin (B1591339) (26-33) on biological systems, independent of systemic influences.

Cell-Based Assays for Receptor Binding and Activation

Cell-based assays are fundamental for characterizing the interaction between Cholecystokinin (26-33) and its receptors, primarily the CCK1 and CCK2 (also known as CCKA and CCKB) receptors. These assays are typically performed using cell lines, such as Chinese Hamster Ovary (CHO) or COS-7 cells, that have been engineered to express a specific receptor type. semanticscholar.orgnih.gov

Radioligand binding assays are a standard method to determine the affinity of CCK-8 for its receptors. semanticscholar.orgnih.gov In these experiments, a radiolabeled version of a CCK analog, such as ¹²⁵I-D-Tyr-Gly-[(Nle²⁸,³¹)CCK-(26–33)], is incubated with membranes prepared from receptor-expressing cells. semanticscholar.orgnih.gov The binding affinity is determined by measuring the ability of unlabeled Cholecystokinin (26-33) to compete with the radioligand for receptor binding sites. semanticscholar.org

Receptor activation studies measure the functional consequences of ligand binding. A common method involves monitoring intracellular calcium mobilization, as CCK receptors are G protein-coupled receptors that trigger this signaling pathway. nih.govinnoprot.com The potency of Cholecystokinin (26-33) is quantified by determining the concentration required to elicit a half-maximal response (EC50 or A50). For instance, studies have shown that SNF 8702, an analog of CCK-8, is a highly potent agonist at rat CCK2 receptors, inducing calcium mobilization with an A50 of 66 pM, which is more than six times lower than that of CCK-8 itself (420 pM). nih.gov

Table 1: Examples of Cell-Based Assay Findings for Cholecystokinin (26-33) and Analogs

Assay Type Cell Line / Receptor Ligand Parameter Value Source
Receptor Activation HiTSeeker CCKAR Cell Line CCK Octapeptide EC50 4.17 x 10⁻¹⁰ M innoprot.com
Receptor Activation COS-7 cells / rat CCK2R Cholecystokinin (26-33) A50 420 pM nih.gov
Receptor Activation COS-7 cells / rat CCK2R SNF 8702 A50 66 pM nih.gov
Receptor Binding COS-7 cells / rat CCK2R SNF 8702 Kd 760 pM nih.gov

Organ Bath Studies with Isolated Tissues

Organ bath studies, a classic pharmacological technique, are used to investigate the physiological effects of Cholecystokinin (26-33) on isolated tissues, particularly those involving smooth muscle contraction. nih.govpanlab.comnih.gov This ex vivo method allows for the examination of tissue responses in a controlled physiological environment. panlab.com

In a typical setup, a strip of tissue, such as from the gallbladder, colon, or ileum, is dissected and suspended in a chamber (the organ bath) filled with a temperature-controlled, oxygenated physiological solution like Krebs solution. frontiersin.orgreprocell.com One end of the tissue is fixed, while the other is connected to an isometric force transducer that records changes in muscle tension. frontiersin.orgreprocell.com After a stabilization period, Cholecystokinin (26-33) is added to the bath in increasing concentrations to generate a dose-response curve, allowing for the determination of its potency and efficacy in inducing tissue contraction or relaxation. panlab.com This technique is invaluable for studying the direct contractile effects of CCK-8 on gastrointestinal and biliary smooth muscle. reprocell.com

Brain Slice Electrophysiology (Whole-Cell Patch-Clamp Recordings)

To investigate the neuromodulatory roles of Cholecystokinin (26-33) in the central nervous system, researchers use brain slice electrophysiology. nih.govnih.gov The whole-cell patch-clamp recording technique is a powerful tool that allows for the detailed study of the electrical properties of individual neurons within a relatively intact brain circuit. nih.govnih.gov

The process involves preparing thin (typically 200-400 µm) slices of brain tissue from specific regions of interest. youtube.com These slices are kept alive in artificial cerebrospinal fluid (ACSF). A glass micropipette with a very fine tip is carefully guided to the surface of a neuron under microscopic observation. youtube.comyoutube.com Gentle suction is applied to form a high-resistance seal between the pipette tip and the cell membrane, after which the membrane patch is ruptured, allowing direct electrical access to the neuron's interior. nih.govyoutube.com This configuration enables the measurement of changes in membrane potential or ionic currents in response to the application of Cholecystokinin (26-33) to the brain slice. nih.gov This method can reveal how the peptide alters neuronal excitability, synaptic transmission, and the function of specific ion channels. nih.govnih.gov

Analytical Techniques for Peptide Characterization and Quantification

Accurate characterization and quantification of Cholecystokinin (26-33) in biological samples are essential for understanding its distribution, metabolism, and physiological regulation.

High-Performance Liquid Chromatography (HPLC) for Peptide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of peptides like Cholecystokinin (26-33). fishersci.cascispace.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating molecules based on their relative hydrophobicity. scispace.com

In this method, a biological extract (e.g., from brain tissue or plasma) is injected into the HPLC system. nih.govnih.gov The sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile) is used to elute the components. scispace.com Peptides like CCK-8 are separated from other molecules and different CCK fragments based on their interaction with the column. HPLC is frequently combined with other detection methods, such as radioimmunoassay (RIA), to specifically quantify the amount of CCK-8 in the separated fractions. nih.govnih.govoipub.com This combined approach has been used to measure the concentrations of sulfated and non-sulfated CCK-8 in rat brain tissue. nih.gov

Immunoassays: Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA)

Immunoassays are highly sensitive and specific methods for quantifying peptides in complex biological fluids like plasma, serum, or tissue homogenates. phoenixpeptide.comelisakits.co.uk

Radioimmunoassay (RIA) RIA is a classic and highly sensitive technique based on the principle of competitive binding. d-nb.info The assay involves a specific antibody raised against Cholecystokinin (26-33), a radiolabeled version of the peptide (e.g., ¹²⁵I-labeled CCK-8), and the unlabeled peptide in the sample. d-nb.infosceti.co.jp The labeled and unlabeled peptides compete for a limited number of antibody binding sites. sceti.co.jp After separation of the antibody-bound and free peptide, the radioactivity of the bound fraction is measured. The concentration of CCK-8 in the sample is determined by comparing its ability to displace the radiolabeled tracer with that of a known standard curve. sceti.co.jp

Table 2: Performance Characteristics of a Cholecystokinin (26-33) RIA Kit

Parameter Value Source
Sensitivity 66.6 pg/mL phoenixpeptide.com
Linear Range 10 – 1280 pg/mL phoenixpeptide.com
Cross-Reactivity (CCK (26-33) Non-Sulfated) 100% phoenixpeptide.com
Cross-Reactivity (CCK-33 Porcine) 100% phoenixpeptide.com

Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is another widely used immunoassay that offers high sensitivity and does not require radioactive materials. mybiosource.commybiosource.com Several formats exist, including competitive and sandwich ELISAs. mybiosource.commybiosource.com

In a competitive ELISA, the wells of a microtiter plate are pre-coated with CCK. mybiosource.com The sample containing unknown amounts of CCK-8 is added along with a fixed amount of enzyme-labeled antibody. The sample CCK and the coated CCK compete for antibody binding. The amount of bound enzyme is inversely proportional to the concentration of CCK-8 in the sample. mybiosource.com

In a sandwich ELISA, the plate is coated with a capture antibody specific for CCK. The sample is added, and any CCK-8 present binds to the antibody. A second, enzyme-conjugated detection antibody is then added, which binds to a different site on the captured CCK-8, forming a "sandwich". mybiosource.com The amount of color produced by the enzyme's substrate is directly proportional to the amount of CCK-8 in the sample. mybiosource.com

Table 3: Performance Characteristics of Cholecystokinin (CCK) ELISA Kits

Parameter Kit 1 Kit 2 Source
Assay Type Enzyme Immunoassay (EIA) Competitive Inhibition ELISA phoenixpeptide.comcloud-clone.com
Sensitivity 0.06 ng/mL < 4.64 pg/mL phoenixpeptide.comcloud-clone.com
Linear / Detection Range 0.06 – 0.85 ng/mL 12.35 – 1,000 pg/mL phoenixpeptide.comcloud-clone.com
Sample Types Plasma, Serum Serum, plasma, tissue homogenates, cell lysates, cell culture supernates phoenixpeptide.comcloud-clone.com
Cross-Reactivity (CCK (26-33) Sulfated) 100% N/A phoenixpeptide.com

Immunocytochemistry and Immunofluorescence Staining for Localization

Immunocytochemistry (ICC) and immunofluorescence (IF) are crucial techniques for visualizing the location of Cholecystokinin (26-33), also known as CCK-8, within tissues and cells. These methods rely on the highly specific binding of an antibody to the CCK-8 peptide. By tagging the antibody with a label—either an enzyme that produces a colored product (in ICC) or a fluorescent molecule (in IF)—researchers can pinpoint the distribution of the peptide in various anatomical contexts.

These techniques have been instrumental in mapping the presence of CCK-8 in its two primary domains: the gastrointestinal (GI) tract and the central nervous system (CNS). In the GI tract, antibodies specifically stain the neuroendocrine cells of the stomach and intestines. sigmaaldrich.com In the CNS, these methods have revealed CCK-8's role as a neurotransmitter by localizing it within specific neuronal populations in the brain and spinal cord. sigmaaldrich.comsigmaaldrich.com For example, immunofluorescence has been used to identify CCK protein in various regions of the chicken hypothalamus, including the nucleus dorsomedialis hypothalami and the stratum opticum. researchgate.net

The specificity of the primary antibody is paramount for accurate localization. Antibodies are typically raised in animals, like rabbits, using a synthetic version of the target peptide (e.g., sulfated CCK-8) conjugated to a larger carrier protein to enhance its immunogenicity. sigmaaldrich.com The resulting antibody's specificity must be rigorously tested to avoid cross-reactivity with related peptides, such as gastrin, which shares the same C-terminal sequence. sigmaaldrich.com Double-labeling immunofluorescence allows for the simultaneous visualization of CCK-8 and other proteins or neurotransmitters, providing insights into co-localization and potential functional interactions within the same cell. sigmaaldrich.com

Table 1: Characteristics of a Commercial Anti-Cholecystokinin (26-33) Antibody for Immunohistochemistry

Feature Description
Immunogen Synthetic sulfated cholecystokinin (26-33) amide conjugated to KLH. sigmaaldrich.com
Target Specifically stains cholecystokinin (CCK)- and gastrin-containing cells. sigmaaldrich.com
Tissue Application Formalin-fixed, paraffin-embedded sections of human stomach; paraformaldehyde perfusion-fixed rat brain. sigmaaldrich.com
Cross-Reactivity Recognizes sulfated CCK-8. Cross-reacts with unsulfated CCK-8 and caerulein (B1668201). Low cross-reactivity with human gastrin I and CCK (30-33). No cross-reactivity with VIP. sigmaaldrich.com
Techniques Immunohistochemistry, Radioimmunoassay (RIA), Dot Blot Immunoassay. sigmaaldrich.com

Biophysical and Structural Biology Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of peptides like CCK (26-33) in solution. By measuring the magnetic properties of atomic nuclei (typically ¹H), NMR can provide detailed information about bond angles, distances between atoms, and the flexibility of the peptide backbone and side chains. nih.gov

Studies using high-resolution proton NMR have revealed that CCK-8 does not exist as a random coil in solution but adopts a distinct, folded conformation. nih.gov These conformations are often characterized by sharp turns, potentially stabilized by internal hydrogen bonds. nih.gov The specific structure is highly dependent on the solvent environment, which mimics different biological contexts. For instance, the conformation of CCK (26-33) has been studied in both water and dimethyl sulfoxide (B87167) (DMSO), revealing differences in its structure between aqueous and non-polar environments. nih.gov

NMR analysis provides key parameters that define the peptide's structure, including chemical shift temperature dependencies, dihedral angles (phi, ψ), and side-chain rotamer populations. nih.gov This information, often combined with energy minimization calculations, allows researchers to build detailed models of the peptide's most stable conformations. nih.gov These structural insights are critical for understanding how CCK-8 interacts with its receptors, suggesting that both electrostatic and steric properties of its folded shape are necessary for full biological activity. nih.gov

Table 2: Summary of NMR Spectroscopy Findings for CCK (26-33) Conformation

Study Focus Key NMR-Derived Findings Implication
Solution Conformation of CCK8 Data supports a highly folded structure with sharp turns. nih.gov The peptide's pre-folded shape is likely important for receptor recognition and binding.
Solvent-Dependent Structure Conformational analysis in both water and DMSO shows environmental influence on structure. nih.gov The peptide may adopt different conformations when approaching the cell membrane versus in the extracellular fluid.
Analog Conformation NMR studies of cyclic CCK8 analogues show a "boat-shaped" conformation in micelle environments (mimicking a cell membrane). researchgate.net The receptor-binding conformation may be more compact than the structure in aqueous solution.

Fluorescence Spectroscopy for Ligand-Receptor Interaction Dynamics

Fluorescence spectroscopy offers a dynamic view of the binding event between CCK (26-33) and its receptors. This approach involves chemically attaching a fluorescent probe (a fluorophore) to the CCK peptide, creating a tool to monitor interactions in real-time. nih.govsemanticscholar.org Changes in the fluorescence signal—such as intensity, emission wavelength, anisotropy, and lifetime—provide a wealth of information about the binding process and the local environment of the ligand when docked in the receptor. nih.gov

Researchers have designed fluorescent analogues of CCK (26-33), such as alexa488-Gly-[(Nle28,31)CCK-26-33], where the fluorophore is attached to the N-terminus, away from the C-terminal pharmacophore responsible for binding and activation. semanticscholar.orgplos.org Using such probes, it has been demonstrated that the binding mechanism of CCK is distinct for its two receptor subtypes, CCK-A and CCK-B. Although the peptide binds with similar affinity to both, the N-terminal portion is more exposed to the aqueous environment when bound to the CCK-B receptor compared to the CCK-A receptor. semanticscholar.org

Time-resolved fluorescence techniques can measure binding kinetics, including the rates of association and dissociation of the ligand. plos.org These studies have shown that the conformational state of the receptor, such as whether it is coupled to its G-protein, influences these kinetics. semanticscholar.orgplos.org For example, uncoupling the G-protein can slow the initial binding of the peptide but increase its rate of dissociation. plos.org Furthermore, time-resolved fluorescence anisotropy has been used to study the oligomerization state of the receptor, revealing that agonist binding can induce the dissociation of receptor dimers or larger oligomers. nih.gov

Table 3: Fluorescent Probes Used in CCK (26-33) Receptor Studies

Fluorescent Probe Application Key Finding
Alexa488-Gly-[(Nle28,31)CCK-26-33] Monitoring binding kinetics (association/dissociation) at the CCK1R. plos.org G-protein coupling and membrane cholesterol levels dynamically alter the binding and dissociation rates of the peptide. plos.org
Alexa488-Gly-[(Nle28,31)CCK-26-33] Comparing the binding environment at CCK-A vs. CCK-B receptors. semanticscholar.org The peptide's N-terminus is more exposed to the aqueous milieu when bound to the CCK-B receptor, indicating a different docking mechanism. semanticscholar.org
YFP-tagged CCK receptor Measuring receptor rotational dynamics using time-resolved fluorescence anisotropy. nih.gov Agonist (CCK) binding induces dissociation of a constitutive receptor oligomer, whereas antagonist binding does not. nih.gov

Computational Docking and Molecular Modeling of Ligand-Receptor Complexes

Computational docking and molecular modeling are in silico techniques used to predict and visualize the three-dimensional structure of the CCK (26-33) peptide bound to its receptor. aist.go.jp Since obtaining crystal structures of peptide-GPCR complexes is notoriously difficult, researchers often build homology models of the CCK receptor based on the known structures of related receptors, such as the β2-adrenergic or A2a-adenosine receptors. nih.gov

The CCK peptide is then computationally "docked" into the putative binding site of the receptor model. This process involves sampling many possible orientations and conformations of the ligand within the receptor's binding pocket to find the one with the most favorable interaction energy. nih.gov To improve accuracy, these models are not built in a vacuum; they are guided and constrained by experimental data. nih.govnih.gov Distance restraints derived from techniques like photoaffinity labeling, where specific atoms on the peptide are cross-linked to nearby atoms on the receptor, are crucial for creating a realistic model of the complex. nih.gov

These models provide valuable hypotheses about the key molecular interactions that stabilize the ligand-receptor complex. For instance, modeling has identified a critical salt bridge between the sulfated tyrosine at position 27 of CCK and a specific arginine residue (Arg197) in an extracellular loop of the receptor. nih.gov The resulting models of the agonist-occupied receptor complex accommodate a wide range of experimental data and represent highly refined hypotheses about the structural basis of CCK binding and receptor activation. nih.gov

Table 4: Experimentally-Derived Distance Restraints Used in Modeling the CCK (26-33)-Receptor Complex

CCK Peptide Residue Interacting Receptor Residue
Asp24 Glu345
Tyr(SO3)27 Arg197
Nle28 Leu199
Gly29 His347
Gly29 Leu348
Trp30 Leu99
Nle31 Phe107
Phe33 Trp39

Source: Data derived from photoaffinity labeling studies used to constrain molecular models. nih.gov

Genetic and Pharmacological Tools in Animal Research

Gene Expression Analysis and mRNA Localization

Gene expression analysis provides fundamental information on where CCK and its receptors are synthesized, offering a blueprint for the peptide's potential sites of action. This is achieved by measuring the levels and localizing the messenger RNA (mRNA) transcripts that code for the peptide and its receptors.

Techniques like RNA-sequencing (RNA-seq) allow for a comprehensive, quantitative analysis of gene expression across multiple tissues. RNA-seq data from resources like the Human Protein Atlas show that the gene for CCK is highly expressed in the hypothalamus and in neuroendocrine cells of the small intestine and duodenum, confirming the major sites of peptide synthesis. proteinatlas.org

To pinpoint which specific cells within a tissue express the genes for CCK receptors, researchers use in situ hybridization (ISH) and the more sensitive in situ reverse transcription-polymerase chain reaction (RT-PCR) . nih.gov These methods use labeled nucleic acid probes that bind specifically to the target mRNA sequence directly within tissue slices. A study using these techniques in rat lung tissue, for example, demonstrated that the mRNA for both CCK-A and CCK-B receptors is present in bronchial and alveolar epithelial cells, pulmonary macrophages, and vascular endothelial cells. nih.gov This finding indicates that CCK-8 can exert direct regulatory actions on these diverse cell types within the lung. nih.gov The localization of receptor mRNA is a powerful tool for identifying novel physiological roles for the CCK system.

Table 5: Cellular Localization of CCK Receptor mRNA in Rat Lung via In Situ RT-PCR

Receptor mRNA Positive Cell Types Identified
CCK-A Receptor Bronchial epithelial cells, Alveolar epithelial cells, Pulmonary macrophages, Vascular endothelial cells. nih.gov
CCK-B Receptor Bronchial epithelial cells, Alveolar epithelial cells, Pulmonary macrophages, Vascular endothelial cells. nih.gov

Application of Selective Receptor Agonists and Antagonists as Research Probes

The development and application of selective receptor agonists and antagonists have been instrumental in dissecting the multifaceted physiological roles of cholecystokinin (CCK) and its receptors, CCK1R and CCK2R. nih.gov These chemical probes allow researchers to activate or block specific receptor subtypes, thereby elucidating their distinct functions in various biological systems. nih.govresearchgate.net The use of subtype-selective ligands has been a cornerstone in determining that the effects of CCK on feeding are primarily mediated through the peripheral CCK1 receptors. researchgate.net

Selective CCK1R agonists have been pivotal in exploring the mechanisms of satiety and have been investigated as potential tools for understanding obesity. nih.govresearchgate.net For instance, these agonists are used in animal and human studies to probe the signaling pathways involved in reducing food intake, such as the vagal nerve pathways. nih.gov Conversely, CCK1R antagonists are employed to study conditions like pancreatitis and various gastrointestinal motility disorders by blocking the receptor's activity. nih.gov

Research into the central nervous system has heavily relied on selective CCK2R agonists and antagonists. CCK2R agonists, such as CCK-4 and pentagastrin, are frequently used in research settings to induce panic attacks in study subjects, allowing for the investigation of anxiety disorders and the evaluation of novel anxiolytic treatments. nih.gov In contrast, CCK2R antagonists have been explored for their potential to modulate anxiety-related behaviors, manage pain, and potentiate the effects of opioid analgesics. patsnap.comnih.govnih.gov The study of CCK2R antagonists has provided insights into the receptor's role in pain perception and its interaction with the endogenous opioid system. nih.govnih.gov

The table below summarizes key selective agonists and antagonists used as research probes for CCK receptors.

Table 1: Selective CCK Receptor Agonists and Antagonists in Research
Compound Receptor Selectivity Type Research Application
A-71378 CCK1R Agonist Studying receptor function and signaling pathways. nih.gov
GI181771X CCK1R Agonist Investigating satiety and inhibition of gastric emptying. nih.gov
Devazepide CCK1R Antagonist Probing memory retention and gastrointestinal functions. nih.govwikipedia.org
Lorglumide CCK1R Antagonist Investigating gastrointestinal cancers and ulcer effects. wikipedia.org
CCK-4 CCK2R Agonist Inducing panic attacks for anxiety research; studying memory disruption. nih.govnih.gov
Pentagastrin CCK2R Agonist Inducing panic attacks to study treatment agents. nih.gov
BC 264 CCK2R Agonist Investigating disruption of olfactory recognition and memory. nih.gov
L-365,260 CCK2R Antagonist Differentiating receptor subtypes; investigating anxiety and pain. nih.govwikipedia.org
Proglumide Non-selective (blocks both) Antagonist Studying potentiation of opioid analgesia. nih.govwikipedia.org
CI-988 CCK2R Antagonist Enhancing olfactory recognition and memory. nih.gov
YF-476 CCK2R Antagonist Research into medications for anxiety and pain. wikipedia.org

Utilization of Knockout and Mutant Animal Models

Genetically engineered animal models, particularly knockout mice, have provided unparalleled opportunities to investigate the in vivo functions of cholecystokinin and its receptors. researchgate.net By deleting the genes for CCK, CCK1R, or CCK2R, researchers can observe the resulting physiological and behavioral phenotypes, offering profound insights that complement pharmacological studies. researchgate.netbiocytogen.com

CCK1 Receptor Knockout (CCK1R-/-) Mice: Studies using mice lacking the CCK1R gene have been crucial for confirming the receptor's role in mediating satiety signals. While these mice maintain normal body weight on a standard diet, they show a complete lack of response to the food intake-reducing effects of exogenous CCK. physiology.orgphysiology.orgnih.gov This demonstrates that while the CCK1R pathway is involved in short-term satiety, other mechanisms compensate for its absence in the long-term regulation of body weight. nih.gov CCK1R knockout mice have also been instrumental in studying gastrointestinal physiology, revealing the receptor's significant role in lipid-induced feedback inhibition of gastric emptying and the activation of the vagal afferent pathway. physiology.org

CCK2 Receptor Knockout (CCK2R-/-) Mice: The generation of CCK2R-deficient mice has significantly advanced the understanding of this receptor's function in the central nervous system. These models have demonstrated the critical role CCK2R plays in modulating the opioid and dopaminergic systems. nih.govnih.gov For example, mice lacking the CCK2R exhibit an upregulation of the endogenous opioid system, leading to altered responses to pain and morphine. nih.gov They also display changes in the brain's dopaminergic system, affecting motor coordination and activity. nih.gov Behavioral studies in these mice have yielded complex findings regarding anxiety, with some studies reporting increased anxiety-like behaviors and others reporting reductions, highlighting the intricate role of CCK2R in emotional regulation. physiology.org Furthermore, these models have been used to investigate pancreatic and bile secretion, with findings indicating the CCK2R has no essential role in these processes in adult mice. nih.gov

The table below summarizes key findings from studies utilizing knockout and mutant animal models in CCK research.

Table 2: Key Research Findings from CCK-Related Knockout Mouse Models
Knockout Model Key Phenotype / Finding Research Area
CCK1R-/- Abolished satiety response to exogenous CCK. physiology.orgnih.gov Feeding Behavior, Satiety
Reduced intestinal lipid-induced feedback inhibition of gastric function. physiology.org Gastrointestinal Physiology
Normal long-term body weight maintenance. physiology.orgnih.gov Metabolism
CCK2R-/- Upregulation of the endogenous opioid system; altered pain perception. nih.gov Pain, Opioid System
Altered function of the brain dopaminergic system. nih.gov Neuroscience, Dopamine (B1211576) System
Conflicting reports on anxiety-like behavior. physiology.org Behavior, Anxiety
No significant role in pancreatic growth or exocrine/bile secretion. nih.gov Pancreatic Physiology
CCK-KO Resistance to high-fat diet-induced obesity due to fat malabsorption and increased energy expenditure. nih.govnih.gov Obesity, Metabolism
Increased anxiety-like behaviors. physiology.org Behavior, Anxiety
Impaired performance in some learning and memory tasks. physiology.org Neuroscience, Memory

Evolutionary and Comparative Biology of Cholecystokinin Signaling

Phylogenetic Analysis of CCK-like Peptides and Receptors

Phylogenetic studies reveal a deep evolutionary history for the CCK/gastrin family of peptides. nih.gov These peptides are characterized by a conserved C-terminal tetrapeptide amide (-Trp-Met-Asp-Phe-NH2), which is the bioactive site. oup.com It is believed that CCK and gastrin arose from a common ancestral gene through duplication. nih.govoup.com Evidence suggests that CCK is the more ancient of the two, with a CCK-like peptide, cionin, being identified in the protochordate Ciona intestinalis. nih.govoup.com This discovery dates the origin of this peptide family to at least 500 million years ago. nih.gov

The subsequent gene duplication that gave rise to distinct CCK and gastrin peptides likely occurred early in vertebrate evolution, possibly before or during the emergence of cartilaginous fish. nih.gov In vertebrates, two main receptor subtypes, CCK-A (CCK1) and CCK-B (CCK2), mediate the effects of these peptides. wikipedia.org These receptors, which are G-protein coupled receptors (GPCRs), share approximately 50% amino acid homology. wikipedia.orgresearchgate.net Phylogenetic analysis suggests that these two receptor subtypes also evolved from a common ancestor. nih.govoup.com An ancestral CCK receptor, distinct from both A and B types, is thought to have existed in early, ectothermic vertebrates. oup.com

The phylogenetic tree of CCK/gastrin-like receptors shows a clear clustering of vertebrate CCK receptors, insect sulfakinin (SK) receptors, and nematode cholecystokinin-like (CK) receptors, all of which share a high degree of sequence similarity. oup.comresearchgate.net This indicates a shared evolutionary origin for these receptor families across diverse animal phyla. oup.com

Table 1: Key Milestones in the Evolution of the CCK/Gastrin Signaling System

Evolutionary EventApproximate Timing/LineageKey Peptides/Receptors InvolvedSignificance
Origin of Ancestral Gene >500 Million Years Ago (Pre-Chordate)Ancestral CCK/Gastrin-like peptideEstablishment of the core signaling molecule.
Identification in Protochordates At least 500 Million Years AgoCionin in Ciona intestinalisOldest confirmed member of the CCK/gastrin family. nih.gov
Gene Duplication Early Vertebrate Evolution (pre-cartilaginous fish)Separate CCK and Gastrin peptidesLed to the divergence of functions, with gastrin becoming associated with gastric acid secretion. nih.gov
Receptor Diversification Early Vertebrate EvolutionAncestral CCK receptor, followed by CCK-A and CCK-B receptorsAllowed for more specialized physiological roles and tissue-specific actions. oup.com

Functional Homologs in Invertebrates (e.g., Nematode CK Receptors, Arthropod Sulfakinin Receptors)

Functional homologs of the vertebrate CCK signaling system are widespread in invertebrates, highlighting the conserved nature of this pathway's role in regulating feeding and digestion. nih.govnih.gov

Nematode CK Receptors: In the nematode Caenorhabditis elegans, two CCK-like receptors (CKR-1 and CKR-2) have been identified. oup.comoup.com These receptors are activated by endogenous CCK-like peptides, encoded by the nlp-12 gene. oup.com This signaling system in nematodes shares both structural and functional similarities with its vertebrate and arthropod counterparts, playing a role in digestive enzyme secretion and fat storage. nih.gov The discovery of this system in C. elegans provided strong evidence that CCK/gastrin signaling was well-established prior to the protostome-deuterostome split. nih.gov The two C. elegans CK receptors are splice isoforms from the same gene, which may represent a more primitive state before the gene duplication events seen in other lineages. oup.com

Arthropod Sulfakinin (SK) Receptors: In arthropods, the functional homologs of CCK are the sulfakinins (SKs). nih.gov SKs are neuropeptides that share structural similarities with vertebrate CCK/gastrin, particularly the sulfated tyrosine residue and the C-terminal amide sequence. frontiersin.orgnih.gov They bind to specific SK receptors, which are GPCRs homologous to vertebrate CCK receptors. frontiersin.orgresearchgate.net In insects like Drosophila melanogaster, two such receptors have been identified (SKR1 and SKR2). elifesciences.org The SK signaling system is involved in regulating a variety of physiological processes, including satiety, gastrointestinal motility, and feeding behavior, mirroring the functions of CCK in vertebrates. nih.govbohrium.com For instance, SK signaling can act as a satiety signal, reducing food intake in insects. nih.govelifesciences.org

Table 2: Comparison of CCK-like Signaling Systems in Vertebrates and Invertebrates

FeatureVertebratesArthropods (Insects)Nematodes (C. elegans)
Ligand(s) Cholecystokinin (B1591339) (CCK), GastrinSulfakinins (SKs)NLP-12 peptides (CK-like)
Receptor(s) CCK-A (CCK1R), CCK-B (CCK2R)SK Receptors (e.g., SKR1, SKR2)CK Receptors (CKR-1, CKR-2)
Primary Functions Regulation of satiety, pancreatic secretion, gallbladder contraction, gut motility. researchgate.netfrontiersin.orgRegulation of satiety, gut motility, feeding behavior. nih.govbohrium.comRegulation of digestive enzyme secretion, fat storage. nih.gov
Evolutionary Relationship Homologous systems derived from a common ancestor. nih.govHomologous systems derived from a common ancestor. nih.govHomologous systems derived from a common ancestor. nih.gov

Coevolutionary Dynamics of Ligand-Receptor Systems Across Species

The evolution of the CCK/gastrin signaling family is a classic example of ligand-receptor coevolution, where changes in the peptide ligands are mirrored by corresponding adaptations in their receptors. nih.gov The high degree of sequence similarity among CCK-like peptides and their receptors across the animal kingdom suggests a strong selective pressure to maintain this signaling partnership. oup.com

The divergence of the ancestral gene into CCK and gastrin was accompanied by the evolution of two distinct receptor subtypes in vertebrates, CCK-A and CCK-B, with differential binding affinities. oup.comresearchgate.net The CCK-A receptor shows high affinity for sulfated CCK, while the CCK-B receptor binds both sulfated and non-sulfated CCK and gastrin with similar high affinity. wikipedia.orgnih.gov This specialization allowed for the neofunctionalization of the gastrin ligand, which became a key regulator of gastric acid secretion, a function that evolved concurrently with its specific receptor interactions. nih.govresearchgate.net

In arthropods, the number of SK receptors can vary, and the presence or absence of the SK signaling system appears to be related to the feeding behavior of the species. nih.gov This suggests that the ligand-receptor system has adapted to the specific ecological niches and physiological needs of different insect lineages. The functional conservation of satiety signaling from nematodes to insects to vertebrates indicates that the fundamental role of this ligand-receptor system was established early and has been maintained and adapted over vast evolutionary timescales. nih.govresearchgate.net The structural similarities between the ligands and receptors across these phyla provide a molecular basis for this conserved function, demonstrating a clear coevolutionary trajectory. researchgate.net

Future Directions and Emerging Research Avenues for Cholecystokinin 26 33

Elucidation of Novel Signaling Pathways and Intermolecular Interactions

While the canonical G-protein-coupled signaling pathways of CCK receptors, primarily through Gq to activate phospholipase C (PLC) and Gs, are well-documented, emerging research aims to uncover non-canonical signaling cascades and the precise intermolecular forces governing ligand-receptor engagement. nih.govresearchgate.net CCK1R and CCK2R can also induce PKC-independent activation of MAPK and PI3K/AKT/mTOR signaling pathways. nih.gov Furthermore, non-receptor tyrosine kinases such as Src kinase and focal adhesion tyrosine kinase (FAK) are activated by these receptors. nih.gov

Future studies will likely focus on identifying novel interacting proteins and downstream effectors that could explain the diverse physiological roles of CCK-8. Understanding the specific contributions of different signaling arms is crucial. For instance, the activation of transcription factors like NFκB, CREB1, ELK1, and AP1 downstream of both receptors suggests a complex regulation of gene expression that is yet to be fully mapped. scispace.com

The intermolecular interactions between CCK-8 and its receptors are also a subject of intense investigation. The sulfated tyrosine residue in CCK-8 is critical for high-affinity binding to the CCK1R, while the C-terminal tetrapeptide is sufficient for CCK2R activation. guidetopharmacology.org Advanced computational modeling and structural biology techniques are expected to provide a more dynamic picture of these interactions. For example, photoaffinity labeling has demonstrated that the C-terminal residue of CCK-8 interacts with Trp39 in the N-terminal domain of the CCK1R. nih.gov The amino-terminal domain of the receptor appears to partially cover the bound CCK-8, shielding the salt bridge between the sulfated tyrosine of the peptide and Arg197 of the receptor. nih.gov

Development of Highly Selective and Potent Pharmacological Tools for Research

The development of selective agonists, antagonists, and allosteric modulators for CCK1R and CCK2R is paramount for dissecting their specific physiological and pathological roles. researchgate.net While numerous ligands have been developed, the quest for compounds with improved selectivity and drug-like properties continues.

Table 1: Examples of Pharmacological Tools Targeting CCK Receptors

Compound Type Target Receptor(s) Key Research Finding
Devazepide Antagonist CCK1R Used to delineate the role of CCK1R in gastrointestinal and central nervous system functions. biorxiv.org
Lintitript Antagonist CCK1R Its structure in complex with CCK1R has provided insights into antagonist binding. biorxiv.org
L365,260 Antagonist CCK2R Shown to prevent migration of activated pancreatic stellate cells, suggesting a role in modulating the tumor microenvironment. mdpi.com
Proglumide Non-selective Antagonist CCK1R and CCK2R Reverses fibrosis in pancreatic cancer models by inducing plasticity in pancreatic stellate cells. mdpi.com
NN9056 Full Agonist CCK1R Its crystal structure in complex with CCK1R helps to understand agonist-induced receptor activation. biorxiv.org
SR146131 Agonist CCK1R A selective small-molecule agonist whose structure in complex with CCK1R has been determined by cryo-EM. nih.gov
PD134308 & PD135158 Antagonists CCK2R Potent and selective antagonists with demonstrated anxiolytic effects in animal models. nih.gov

The development of positive allosteric modulators (PAMs), such as Compound 1, represents a significant advancement. nih.gov PAMs offer a more nuanced approach to receptor modulation by enhancing the effect of the endogenous ligand, which may provide a better safety profile compared to full agonists. nih.gov Furthermore, the creation of constrained cyclic pseudopeptide agonists and radiolabeled antagonists like [3H]PD 140376 continues to expand the toolkit for researchers. guidetopharmacology.orgresearchgate.net The synthesis of CCK-8 conjugates, for instance with saporin, has also created tools for targeted cell lesioning studies. atsbio.com

Investigation of Cholecystokinin (B1591339) (26-33) in Complex Biological Systems and Networks

The physiological effects of CCK-8 are not isolated but are part of a complex network of interactions within and between different biological systems. Its role as a key player in the brain-gut axis, regulating digestion, satiety, and appetite, is a prime example. researchgate.netscispace.com Future research will delve deeper into these complex interactions. For instance, studies are exploring the interplay between CCK and glutamatergic systems in regulating feeding behavior. areeo.ac.ir

The involvement of CCK signaling in pathological conditions is another critical area of investigation. Elevated CCK levels have been reported in patients with irritable bowel syndrome, making the CCK pathway a potential therapeutic target. researchgate.net In pancreatic cancer, the CCK-B receptor is upregulated and plays a role in cancer growth and fibrosis. mdpi.com Targeting this pathway with antagonists can alter the tumor microenvironment, making it less oncogenic. mdpi.com Understanding how CCK-8 signaling is integrated into the broader network of cytokines, growth factors, and other signaling molecules in the tumor microenvironment is a key future direction.

Advanced Structural Characterization of Receptor-Ligand Complexes

Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of CCK receptors and their complexes with various ligands. biorxiv.orgnih.gov High-resolution structures of human CCK1R and CCK2R in complex with agonists and antagonists have been solved. biorxiv.orgnih.gov

These structures reveal the molecular basis for ligand recognition, subtype selectivity, and receptor activation. biorxiv.org For example, the cryo-EM structures of CCK1R and CCK2R signaling complexes have highlighted a location-conserved yet charge-distinct pocket that discriminates between different ligand post-translational modifications, such as the sulfation of CCK-8. nih.gov They also reveal the conformational changes the receptors undergo upon activation and coupling to G proteins. biorxiv.orgnih.gov

Future structural studies will likely focus on capturing more dynamic states of the receptor, including intermediate activation states and complexes with different G protein subtypes or other signaling partners like β-arrestins. These "molecular movies" will provide a more complete understanding of the allosteric communication within the receptor and how different ligands can bias signaling towards specific pathways. This detailed structural information will be invaluable for the rational, structure-based design of novel therapeutics with tailored pharmacological profiles. nih.gov

Table 2: List of Mentioned Compounds

Compound Name
Cholecystokinin (26-33) / CCK-8
Devazepide
Lintitript
L365,260
Proglumide
NN9056
SR146131
PD134308
PD135158
Compound 1
Saporin
[3H]PD 140376

Q & A

Q. How should researchers design in vivo experiments to assess the role of CCK-8 in appetite regulation?

  • Methodological Answer : Use rodent models (e.g., rats) with standardized dosing protocols. For example, administer CCK-8 intravenously at 10–20 μg/kg, dissolved in a vehicle containing 5% DMSO, 30% PEG300, and 60% saline . Include control groups receiving vehicle-only injections. Measure short-term feeding behavior via automated monitoring systems or manual food intake tracking. Validate results with receptor antagonists (e.g., CCKBR antagonists) to confirm specificity. Statistical analysis should account for inter-animal variability using ANOVA or mixed-effects models .

Q. What methodologies ensure the correct synthesis and purity of CCK-8 for experimental use?

  • Methodological Answer : Synthesize CCK-8 via solid-phase peptide synthesis (SPPS) and verify purity (>95%) using reverse-phase HPLC. Confirm molecular identity via mass spectrometry (e.g., MALDI-TOF). Address trifluoroacetic acid (TFA) content from purification by dialysis or lyophilization, as residual TFA can interfere with cell-based assays . For storage, lyophilized peptides should be kept at -20°C, and reconstituted aliquots at -80°C to prevent degradation .

Q. How can researchers validate CCK-8’s interaction with CCKB receptors in vitro?

  • Methodological Answer : Perform competitive radioligand binding assays using membrane preparations from CCKB receptor-expressing cell lines (e.g., CHO-K1). Use sulfated CCK-8 (sCCK-8) as a reference ligand due to its higher affinity. Calculate IC₅₀ values and compare binding kinetics via nonlinear regression analysis. Include nonspecific binding controls with excess unlabeled ligand. Validate results with receptor mutagenesis to identify critical binding residues .

Advanced Research Questions

Q. How should researchers address contradictory reports on CCK-8’s binding affinity across different experimental systems?

  • Methodological Answer : Evaluate variables such as sulfation status (sCCK-8 vs. non-sulfated), receptor isoforms (CCKAR vs. CCKBR), and membrane cholesterol content, which modulates receptor dynamics . Use structural modeling (e.g., cryo-EM or molecular docking) to assess how post-translational modifications or lipid environments alter ligand-receptor interactions. Cross-validate findings using orthogonal methods like surface plasmon resonance (SPR) .

Q. What kinetic models are appropriate for analyzing gallbladder emptying data from CCK-8 cholescintigraphy?

  • Methodological Answer : Apply compartmental models (e.g., two-compartment models) to quantify gallbladder ejection fraction (GBEF) and time-to-peak emptying. Use nonlinear regression to fit time-activity curves, incorporating parameters like baseline volume, maximum contraction rate, and CCK-8 sensitivity. Stratify patients by kinetic profiles (e.g., rapid vs. delayed responders) and correlate with clinical factors (e.g., cholesterol levels, which may allosterically modulate CCKBR) .

Q. How can researchers optimize protocols to minimize variability in CCK-8’s effects on neuronal circuits?

  • Methodological Answer : Standardize administration routes (e.g., intracerebroventricular vs. systemic) and account for blood-brain barrier permeability. Use optogenetic or chemogenetic tools to selectively activate CCKBR-expressing neurons in vivo. Combine electrophysiology (e.g., patch-clamp) with calcium imaging to dissect acute vs. chronic effects. Normalize data to baseline neuronal activity and control for circadian rhythms .

Methodological Considerations for Data Analysis

Q. What statistical approaches resolve discrepancies in CCK-8’s satiety effects across species?

  • Methodological Answer : Conduct meta-analyses of published datasets using random-effects models to account for interspecies variability. Stratify by dosage, administration route, and feeding paradigms (e.g., fasting duration). Apply machine learning (e.g., clustering algorithms) to identify subgroups with divergent responses. Validate hypotheses using knockout models (e.g., CCKBR⁻/⁻ mice) .

Q. How should researchers handle batch-to-batch variability in synthetic CCK-8?

  • Methodological Answer : Implement quality control (QC) checks:
  • Purity : HPLC with UV detection at 280 nm (Trp absorbance).
  • Identity : LC-MS/MS sequencing.
  • Bioactivity : Standardized in vitro assays (e.g., CCKBR-dependent cAMP inhibition).
    Document lot-specific data (e.g., TFA content, solubility) and pre-treat peptides with TFA removal kits for sensitive assays .

Ethical and Reproducibility Guidelines

Q. What ethical protocols are critical for CCK-8 studies involving animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain institutional animal care committee approval, ensuring sample sizes are justified via power analysis. Monitor adverse effects (e.g., anaphylaxis at high doses) and euthanize animals using AVMA-approved methods. Share raw data and protocols in public repositories (e.g., Zenodo) to enhance reproducibility .

Q. How can researchers ensure reproducibility in CCK-8 receptor signaling studies?

  • Methodological Answer :
    Use validated cell lines (e.g., ATCC-certified) with mycoplasma testing. Standardize assay conditions (e.g., serum-free media, 37°C, 5% CO₂). Include positive controls (e.g., 100 nM sCCK-8) and negative controls (receptor antagonists). Report EC₅₀/IC₅₀ values with 95% confidence intervals. Deposit detailed methods in platforms like Protocols.io .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.